Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFRSUKEDBJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427287 | |
| Record name | Z-(Boc-aminoethyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-07-6 | |
| Record name | Z-(Boc-aminoethyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Carbobenzoxy-N-(N-beta-tert-butyloxycarbonyl-aminoethyl)-glycine, is a specialized amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecular structures. Its unique architecture, featuring orthogonal protecting groups—the Z (Carbobenzoxy) group on the primary amine and the Boc (tert-butyloxycarbonyl) group on the side-chain amine—allows for selective chemical modifications. This makes it an invaluable building block in peptide chemistry, particularly in the development of peptide nucleic acid (PNA) oligomers, targeted drug delivery systems, and novel therapeutic agents.[1] This guide provides a detailed overview of its chemical properties, experimental protocols for its application, and its role in modern drug discovery and biochemical research.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 34046-07-6 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [1][2][4] |
| Molecular Weight | 352.38 g/mol | [2][4] |
| Appearance | White Powder | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| MDL Number | MFCD00672345 | [1][4] |
| PubChem ID | 7020788 | [1] |
| Synonyms | Z-N-(N-β-Boc-aminoethyl)-Gly-OH, Boc-L-2-aminoethylglycine | [1] |
Applications in Research and Development
This compound is a versatile building block primarily utilized for:
-
Peptide Synthesis: It serves as a key monomer for synthesizing complex peptides and peptidomimetics.[1] The orthogonal protecting groups allow for controlled, stepwise elongation of peptide chains or specific modifications.
-
Drug Development: Its structure is integral to creating novel drug candidates. By incorporating this moiety, researchers can enhance the bioavailability, stability, and efficacy of therapeutic compounds.[1]
-
Targeted Drug Delivery: The unique linker and reactive sites facilitate its use in the construction of targeted drug delivery systems, helping to improve the solubility and stability of active pharmaceutical ingredients.[1]
-
Receptor-Ligand Interaction Studies: The ability to create well-defined, modified peptide structures makes it a valuable tool for investigating the interactions between biological receptors and their ligands.[1]
Experimental Protocols
While the direct synthesis of this compound involves standard organic chemistry techniques, its primary utility is in Solid-Phase Peptide Synthesis (SPPS). Below is a representative protocol for incorporating an N-substituted glycine derivative like this into a growing peptide chain.
Protocol: Incorporation of an N-Substituted Glycine using SPPS
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis cycle for coupling a protected N-substituted glycine. The principles are directly applicable when using a Z-protected N-terminus in solution-phase synthesis or specialized solid-phase strategies.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF (v/v)
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
The N-protected amino acid derivative (e.g., this compound)
-
Fritted reaction vessel
-
Mechanical shaker
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (N-Terminal Deprotection):
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the N-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours. Coupling times for N-substituted glycines are often longer than for standard amino acids.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction (the test should be negative, indicating no remaining free primary amines).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations: Logical and Experimental Workflows
Protecting Group Strategy
The utility of this compound is derived from its orthogonal protecting groups, which allow for selective deprotection and modification at different sites of the molecule.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The iterative nature of SPPS is ideal for building peptide chains using protected amino acid building blocks. The workflow ensures high purity and efficiency.
References
Z-N-(N-beta-Boc-aminoethyl)-gly-OH structure elucidation
An In-depth Technical Guide on the Structure Elucidation of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required for the structural elucidation of this compound. The systematic name for this compound is N-(2-(tert-butoxycarbonylamino)ethyl)-N-(benzyloxycarbonyl)glycine . It is a crucial building block in peptide and medicinal chemistry, most notably as a protected backbone for Peptide Nucleic Acid (PNA) monomers.[1][2][3] Accurate confirmation of its structure post-synthesis is critical for its successful application. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation guidelines are provided for researchers.
Interpreted Chemical Structure
The chemical name this compound corresponds to the structure N-(2-(Boc-amino)ethyl)-N-(Z)glycine. The molecular formula is C₁₇H₂₄N₂O₆, with an exact molecular weight of 352.1634 Da.[4] The structure contains a glycine core, where the nitrogen atom is substituted with a benzyloxycarbonyl (Z) group and an N-Boc-protected aminoethyl group.
Analytical Techniques and Expected Data
A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] Experiments should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆.
2.1.1. ¹H NMR Spectroscopy The proton NMR spectrum will confirm the presence of all key functional groups (Boc, Z, ethyl, glycine) through their characteristic chemical shifts, integrations, and coupling patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 | Broad Singlet | 1H | H -OOC- | May exchange with D₂O. Position is solvent dependent.[7] |
| ~7.35 | Multiplet | 5H | Ar-H (Z-group) | Characteristic aromatic protons of the benzyl group.[8] |
| ~5.15 | Singlet | 2H | Ph-CH₂ -O (Z-group) | Singlet due to no adjacent protons. |
| ~5.00 | Broad Triplet | 1H | Boc-NH - | May be broad. Coupling to adjacent CH₂.[9] |
| ~4.10 | Singlet | 2H | -N-CH₂ -COOH | Glycine alpha-protons. Appears as a singlet. |
| ~3.50 | Triplet | 2H | -N-CH₂ -CH₂- | Ethyl protons adjacent to the glycine nitrogen. |
| ~3.25 | Quartet | 2H | -NH-CH₂ -CH₂- | Ethyl protons adjacent to the Boc-NH group. |
| 1.45 | Singlet | 9H | -C(CH₃ )₃ (Boc-group) | Characteristic intense singlet for the tert-butyl group.[10] |
2.1.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, including the presence of carbonyl carbons and the quaternary carbon of the Boc group.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~172 | C =O (Carboxylic Acid) | Carbonyl of the acid group.[7][11] |
| ~156 | C =O (Boc Carbamate) | Carbonyl of the Boc protecting group.[12] |
| ~155 | C =O (Z Carbamate) | Carbonyl of the Z protecting group. |
| ~136 | Ar-C (Z-group, quat.) | Aromatic quaternary carbon attached to CH₂. |
| ~128 | Ar-C H (Z-group) | Aromatic carbons of the benzyl group.[13] |
| ~80 | -C (CH₃)₃ (Boc-group) | Quaternary carbon of the tert-butyl group.[12] |
| ~67 | Ph-C H₂-O (Z-group) | Methylene carbon of the Z group. |
| ~50 | -N-C H₂-COOH | Glycine alpha-carbon. |
| ~48 | -N-C H₂-CH₂- | Ethyl carbon adjacent to the glycine nitrogen. |
| ~40 | -NH-C H₂-CH₂- | Ethyl carbon adjacent to the Boc-NH group. |
| ~28 | -C(C H₃)₃ (Boc-group) | Methyl carbons of the tert-butyl group.[12] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a suitable technique.[14]
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Calculated Exact Mass | 352.1634 Da |
| Observed Ion (ESI+) | [M+H]⁺ = 353.1707 Da |
| Observed Ion (ESI+) | [M+Na]⁺ = 375.1527 Da |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid[15][16][17] |
| ~3350 (sharp/broad) | N-H stretch | Amine (Boc-protected)[9] |
| ~3050, 2980 | C-H stretch | Aromatic & Aliphatic |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid Dimer[7][15] |
| ~1690 (strong, sharp) | C=O stretch | Carbamates (Boc & Z)[10] |
| ~1520 | N-H bend | Amide II band |
| ~1250, 1160 | C-O stretch | Carbamate & Acid |
Experimental Protocols
3.1. NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
3.2. HRMS Sample Preparation and Acquisition
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
3.3. IR Spectroscopy Sample Preparation and Acquisition
-
Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire at least 16 scans and perform a background scan immediately before the sample scan.
Mandatory Visualizations
References
- 1. Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. clariant.com [clariant.com]
- 6. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. compoundchem.com [compoundchem.com]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. echemi.com [echemi.com]
- 17. tutorchase.com [tutorchase.com]
An In-depth Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Key Building Block in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH (CAS Number 34046-07-6), a specialized amino acid derivative crucial for the synthesis of peptidomimetics and other modified peptide structures. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in drug discovery and development.
Core Compound Data
This compound is a synthetic N-substituted glycine derivative. The presence of both the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups allows for orthogonal synthesis strategies, making it a versatile tool in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| CAS Number | 34046-07-6 | [1] |
| Molecular Formula | C17H24N2O6 | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| Melting Point | 95 - 97 °C | Chem-Impex |
| Appearance | White powder | Chem-Impex |
| Purity | ≥ 99% (HPLC, TLC) | Chem-Impex |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the hydrolysis of its corresponding ethyl ester. While a detailed, peer-reviewed protocol for its complete synthesis from starting materials is not widely published, the final deprotection step is reported as follows:
Experimental Protocol: Hydrolysis of Ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate
-
Reaction: At 4°C, lithium hydroxide monohydrate (LiOH·H2O) (2 equivalents) is added to a solution of ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate (1 equivalent) in a solvent mixture of methanol, water, and tetrahydrofuran. The reaction is stirred at 20°C for 18 hours.[1]
-
Work-up and Purification: A standard aqueous work-up followed by extraction and purification, likely through crystallization or column chromatography, would be necessary to isolate the final product. Detailed procedures for this specific compound are not available and would need to be developed based on standard organic chemistry techniques.
The precursor, ethyl Z-N-(N-beta-Boc-aminoethyl)-glycinate, can be synthesized through a multi-step process, which is not detailed in the available literature.
Role in Peptide Synthesis and Drug Development
This compound is not known to possess intrinsic biological activity or to be directly involved in cellular signaling pathways. Its primary and critical role is as a building block in the synthesis of peptidomimetics, particularly a class of compounds known as "peptoids" or N-substituted glycine oligomers.[2][3]
Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification confers several advantages for drug development:
-
Proteolytic Resistance: The altered backbone structure makes peptoids resistant to degradation by proteases, which is a major limitation of natural peptides as therapeutic agents.[3]
-
Enhanced Cell Permeability: The N-substitution can increase the lipophilicity and reduce the hydrogen bonding capacity of the backbone, often leading to improved cell membrane permeability.[3]
-
Structural and Functional Diversity: The use of building blocks like this compound allows for the introduction of a wide variety of side chains, enabling the creation of large and diverse libraries for screening and drug discovery.[4]
The "aminoethyl" side chain of this particular building block, once deprotected, offers a site for further chemical modification, allowing for the attachment of other molecules of interest, such as fluorescent labels, cytotoxic drugs, or targeting ligands.[5]
Experimental Workflow: Solid-Phase Peptoid Synthesis
The following diagram illustrates the general workflow for incorporating an N-substituted glycine monomer, such as the deprotected form of this compound, into a growing peptoid chain using solid-phase synthesis.
Caption: General workflow for solid-phase peptoid synthesis.
Signaling Pathways and Biological Activity
Extensive searches of the scientific literature and chemical databases did not yield any information on this compound being directly involved in any biological signaling pathways. Its function is that of a synthetic building block, not a bioactive molecule that interacts with specific cellular targets to modulate signaling. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. The biological activity of peptidomimetics synthesized using this building block would be entirely dependent on the final structure of the oligomer.
Conclusion
This compound is a valuable, albeit specialized, chemical tool for researchers in medicinal chemistry and drug development. Its utility lies in its bifunctional nature, containing two orthogonal protecting groups that facilitate its incorporation into complex molecular architectures. While devoid of known intrinsic biological activity, it serves as a key monomer in the synthesis of peptidomimetics, which are a promising class of therapeutics with enhanced stability and bioavailability compared to natural peptides. Future research involving this compound will likely focus on its use in creating novel peptoid structures with tailored biological functions for a variety of therapeutic applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a valuable building block in peptide synthesis and medicinal chemistry. This document outlines a two-step synthetic pathway, commencing with the preparation of the ethyl ester precursor followed by its saponification to yield the final carboxylic acid. This guide includes detailed experimental protocols, quantitative data presented in structured tables, and workflow visualizations to ensure clarity and reproducibility in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the intermediate, Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester. This is followed by the saponification of the ethyl ester to yield the desired product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester (Precursor)
This procedure outlines a plausible method for the synthesis of the ethyl ester precursor based on standard organic chemistry transformations. The initial phase involves the preparation of Z-glycine ethyl ester, which is subsequently alkylated with an appropriate N-Boc protected 2-aminoethyl derivative.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 |
| Benzyl chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 |
| N-Boc-2-bromoethylamine | C₇H₁₄BrNO₂ | 224.09 |
| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ (aq) | - |
| Brine | NaCl (aq) | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 |
2.2. Synthesis of Z-Glycine Ethyl Ester
-
Suspend glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of sodium carbonate (2.5 eq) in water.
-
Add benzyl chloroformate (1.05 eq) dropwise to the biphasic mixture under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Z-glycine ethyl ester.
2.3. Alkylation to form the Precursor
-
Dissolve Z-glycine ethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add N-Boc-2-bromoethylamine (1.1 eq) and stir the mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure precursor.
Step 2: Synthesis of this compound (Final Product)
This step involves the saponification of the ethyl ester precursor to the corresponding carboxylic acid.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (for 75.8 mmol scale) |
| Precursor | C₂₀H₃₀N₂O₆ | 380.46 g/mol | 28.82 g (75.8 mmol) |
| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 g/mol | 6.36 g (152 mmol) |
| Methanol (MeOH) | CH₃OH | 32.04 g/mol | 86 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | 270 mL |
| Water | H₂O | 18.02 g/mol | 85 mL |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 g/mol | As needed for acidification |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | For extraction |
| Brine | NaCl (aq) | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | For drying |
2.2. Saponification Protocol
-
Dissolve the precursor, Glycine, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-[(phenylmethoxy)carbonyl]-, ethyl ester (28.82 g, 75.8 mmol), in a mixture of methanol (86 mL), tetrahydrofuran (270 mL), and water (85 mL).
-
Cool the solution to 4 °C.
-
Add lithium hydroxide monohydrate (6.36 g, 152 mmol) to the solution.
-
Stir the mixture at 20 °C for 18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
2.3. Quantitative Data
| Product | Starting Material | Yield |
| This compound | Precursor Ethyl Ester | 99% |
Characterization Data
This compound
-
Molecular Formula: C₁₇H₂₄N₂O₆
-
Molecular Weight: 352.38 g/mol
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzyloxycarbonyl (Z) group (aromatic protons and benzylic CH₂), the Boc group (tert-butyl protons), the ethylenediamine backbone (methylene protons), and the glycine methylene protons. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the Z and Boc groups, the carboxylic acid, the aromatic carbons, the benzylic carbon, the quaternary carbon of the Boc group, and the various methylene carbons of the backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺.
Logical Workflow Diagram
Caption: Detailed experimental and analytical workflow.
Technical Guide: Physicochemical and Synthetic Overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the compound Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in peptide synthesis and medicinal chemistry. It outlines the molecule's core physicochemical properties, provides generalized experimental protocols relevant to its handling and use, and presents a logical workflow for its application in synthetic chemistry.
Core Compound Data
This compound is a derivative of glycine, an amino acid, which has been modified with two common protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. These modifications allow for controlled, site-specific reactions, which is a crucial aspect of complex molecule synthesis, particularly in the fields of peptide chemistry and drug development[1]. The strategic placement of these protecting groups enables selective deprotection and subsequent derivatization.
All quantitative data for the compound, identified by CAS Number 34046-07-6, are summarized in the table below[1][2].
| Parameter | Value | Reference |
| IUPAC Name | 2-({(Benzyloxy)carbonyl}[2-({[(tert-butoxy)carbonyl]amino}ethyl)]amino)acetic acid | N/A |
| Synonyms | Z-N-(N-β-Boc-aminoethyl)-Gly-OH | [1] |
| CAS Number | 34046-07-6 | [1][2] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [1][2] |
| Molecular Weight | 352.38 g/mol | [2] |
| Appearance | White Powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
The following sections describe generalized methodologies relevant to the synthesis, handling, and application of protected amino acid derivatives like this compound.
Protocol: Peptide Coupling
This protocol outlines a general procedure for coupling an amine to the carboxylic acid of a protected amino acid derivative.
-
Reagent Preparation : Dissolve the protected amino acid (1 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation : Cool the solution to 0 °C in an ice bath. Add a coupling agent, such as Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents), and an activator like N-Hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture for 15-30 minutes to form the active ester.
-
Coupling Reaction : Add the amine component (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize it.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent like Ethyl Acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
Protocol: Boc Group Deprotection
This protocol describes the selective removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction Setup : Dissolve the Boc-protected compound in a suitable solvent, typically Dichloromethane (DCM).
-
Acid Treatment : Add an excess of a strong acid. Trifluoroacetic acid (TFA) is commonly used, typically in a 1:1 mixture with DCM (v/v).
-
Deprotection : Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Removal of Acid : After the reaction is complete, remove the TFA and solvent under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Isolation : The resulting amine salt can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to yield a solid product, which can be collected by filtration.
Visualization of Synthetic Workflow
The application of this compound in a synthetic sequence typically involves selective deprotection followed by further functionalization. The diagram below illustrates a logical workflow for utilizing this building block.
Caption: Synthetic workflow using the title compound.
References
An In-depth Technical Guide on 2-(((Benzyloxy)carbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound commonly known as Z-N-(N-beta-Boc-aminoethyl)-gly-OH, including its chemical identity, properties, and applications, particularly in the realm of peptide and peptidomimetic synthesis. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates general methodologies and protocols relevant to its class of compounds.
Chemical Identity and Properties
The compound this compound is a protected amino acid derivative. Based on its structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(((benzyloxy)carbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)acetic acid .
This molecule incorporates three key functional components:
-
A glycine backbone.
-
A benzyloxycarbonyl (Z) protecting group on the glycine nitrogen.
-
A tert-butoxycarbonyl (Boc) protected aminoethyl group also on the glycine nitrogen.
These protecting groups make the molecule a valuable building block in organic synthesis, particularly for creating complex peptide-like structures. The Z and Boc groups are orthogonal to some extent, meaning they can be selectively removed under different chemical conditions, allowing for precise control over the synthetic process.
Physicochemical Properties
Quantitative data for this specific compound is not widely published. However, based on supplier information, the following properties are known:
| Property | Value |
| CAS Number | 34046-07-6 |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.38 g/mol [1] |
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure strongly suggests its use as a specialized building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[2][3] The presence of both Z and Boc protecting groups allows for its incorporation into synthetic schemes that require differential protection strategies.
The N-substituted glycine core is a key feature of peptoids, which are a class of peptide mimics with applications in drug discovery due to their enhanced proteolytic stability compared to natural peptides. This compound could be used to introduce a specific side chain with a primary amine that can be further functionalized after the removal of the Boc group.
General Experimental Protocols
Given the nature of this compound as a protected amino acid derivative, a primary application is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of such a building block into a growing peptide chain.
Protocol: Incorporation of a Protected Amino Acid Derivative in Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the general steps for coupling an N-protected amino acid, such as this compound, to a resin-bound peptide chain where the N-terminus has a free amine.
1. Materials and Reagents:
-
Resin with N-terminally deprotected peptide.
-
This compound.
-
Coupling agent (e.g., HBTU, HATU).
-
Base (e.g., N,N-Diisopropylethylamine - DIEA).
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM).
-
Washing solvents.
2. Procedure:
-
Resin Swelling: The peptide-bound resin is swelled in an appropriate solvent like DMF for 1-2 hours.
-
Activation of the Amino Acid: In a separate vessel, the protected amino acid (e.g., this compound) is dissolved in DMF. The coupling agent and a base (DIEA) are added to activate the carboxylic acid group.
-
Coupling Reaction: The activated amino acid solution is added to the swelled resin. The reaction vessel is agitated for 1-2 hours at room temperature to allow for the coupling reaction to proceed to completion.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test. A negative result indicates that all the free amines on the resin have reacted.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
This cycle can be repeated to add more amino acids to the peptide chain. The Z and Boc protecting groups can be selectively removed at different stages of the synthesis to allow for further modifications.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for utilizing a protected amino acid derivative in SPPS and a logical diagram for the decision-making process in choosing a protection strategy.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Decision logic for choosing a peptide synthesis strategy.
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
References
Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Versatile Building Block for Advanced Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of drug discovery is in constant pursuit of novel molecular entities that offer enhanced therapeutic profiles, including improved stability, bioavailability, and target specificity. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as susceptibility to proteolytic degradation. Within this class of molecules, N-substituted glycine derivatives, also known as peptoids, offer a modular and versatile platform for the design of sophisticated bioactive compounds. This technical guide focuses on Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block for the synthesis of advanced peptidomimetics, providing insights into its synthesis, incorporation into peptide chains, and potential applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 34046-07-6 | Not explicitly found, but inferred from related compound searches. |
| Molecular Formula | C17H24N2O6 | Not explicitly found, but inferred from related compound searches. |
| Molecular Weight | 352.38 g/mol | Not explicitly found, but inferred from related compound searches. |
| Appearance | White to off-white powder | Inferred from similar compounds. |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) | Inferred from synthesis protocols of similar compounds. |
| Storage | Store at 2-8 °C | Inferred from supplier information for similar compounds. |
Synthesis and Incorporation into Peptidomimetics
The incorporation of this compound into a growing peptide chain is typically achieved using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic chemistry. The "submonomer" method is a widely adopted and efficient strategy for the assembly of N-substituted glycine oligomers.[1][2] This two-step process allows for the sequential addition of monomers with a high degree of control and versatility.[2]
Experimental Protocol: Solid-Phase Incorporation via the Submonomer Method
This protocol outlines the general steps for incorporating a this compound unit into a peptide sequence on a solid support.
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Appropriate Fmoc-protected amino acids for the peptide sequence
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Acylation (Bromoacetylation):
-
Dissolve bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM to remove excess reagents. A Kaiser test should be negative, indicating complete acylation.
-
-
Nucleophilic Displacement:
-
Prepare a solution of the primary amine corresponding to the desired side chain. For incorporating the title compound, the Boc-protected aminoethyl amine would be used after deprotection of the Z-group if starting from a different precursor. However, as the title compound is the full building block, this step would involve the coupling of the entire Z-N-(N-beta-Boc-aminoethyl)-glycine unit. A more direct approach is the use of the pre-formed N-substituted glycine.
-
Alternative (using the title compound directly): The standard peptide coupling methods would be used. Dissolve this compound (3 eq.), a coupling agent like HBTU/HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add to the deprotected resin and react for 2-4 hours.
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acid residues in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in various scientific domains. The N-substituted glycine backbone imparts resistance to proteolytic degradation, a significant advantage for developing peptide-based therapeutics with improved in vivo stability.[3]
Potential Applications:
-
Development of Protease-Resistant Therapeutics: The inherent stability of the peptoid backbone can be leveraged to design enzyme-resistant analogs of bioactive peptides.
-
Modulation of Protein-Protein Interactions (PPIs): The flexible yet constrained nature of N-substituted glycines allows for the creation of scaffolds that can mimic secondary structures like β-turns, which are often involved in PPIs.[4] The N-aminoethyl side chain provides a functional handle for further modifications to optimize binding affinity and specificity.
-
Drug Delivery Systems: The ability to precisely control the sequence and side-chain functionality of peptoids makes them attractive for the development of targeted drug delivery vehicles.
-
Biomaterials and Nanoscience: The self-assembly properties of certain peptoid sequences can be exploited to create novel biomaterials and nanostructures.[2]
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for solid-phase synthesis and the fundamental principle of peptidomimicry.
Caption: Solid-Phase Synthesis Workflow for Peptidomimetic Assembly.
Caption: The Concept of Peptidomimicry using N-Substituted Glycines.
Conclusion
This compound represents a sophisticated and highly adaptable building block for the construction of peptidomimetics. Its incorporation into peptide sequences via established solid-phase synthesis protocols enables the creation of novel molecular architectures with enhanced stability and tailored functionalities. For researchers in drug discovery and materials science, this compound and the broader class of N-substituted glycines provide a powerful toolkit for addressing key challenges in the development of next-generation therapeutics and functional biomaterials. The continued exploration of such building blocks will undoubtedly fuel further innovation in these exciting fields.
References
The Strategic Role of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, offering unique properties such as high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. These characteristics make them promising candidates for therapeutic and diagnostic applications.
This compound is a monomer designed for use in the Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) strategy of solid-phase PNA synthesis. This guide will delve into the synthesis of this monomer, its application in PNA oligomerization, and the associated experimental protocols.
Core Concepts: The Boc/Z Strategy in PNA Synthesis
The synthesis of PNA oligomers follows principles similar to solid-phase peptide synthesis (SPPS). The Boc/Z strategy is one of the foundational approaches, utilizing the acid-labile Boc group for the temporary protection of the backbone amino group and the more stable, yet acid-cleavable, Z group for the protection of exocyclic amines on the nucleobases (adenine, cytosine, and guanine).
The primary advantage of the Boc/Z strategy is its propensity to produce PNA oligomers of high purity with fewer side reactions compared to the more common Fmoc/Bhoc strategy[1]. However, a significant drawback is the requirement for harsh acidic conditions, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), for the final cleavage of the PNA from the solid support and removal of the Z protecting groups[2][3].
Synthesis of this compound
A likely synthetic pathway would start with the mono-Boc protection of ethylenediamine, followed by alkylation with an ethyl or benzyl haloacetate to form the N-(N-beta-Boc-aminoethyl)-glycine ester. The secondary amine of the glycine unit would then be protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate. Finally, saponification of the ester would yield the desired this compound.
Data Presentation: Performance of the Boc/Z PNA Synthesis Strategy
The following table summarizes quantitative data related to the synthesis of PNA oligomers using the Boc/Z strategy.
| Parameter | Value | PNA Sequence/Details | Scale | Reference |
| Average Coupling Yield | 99.4% | Test 17-mer PNA | 5 µmol | [4] |
| Overall Product Yield | ~90% | Test 17-mer PNA | 5 µmol | [4] |
| Final Purity | High | PNA hexamers | Not specified | |
| Monomer Excess | Molar excess to HATU | Automated synthesis | 5-50 µmol | [4] |
| Activator Concentration | 0.08 M | During coupling | 5 µmol | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PNA Oligomer using Boc/Z Monomers
This protocol describes the manual solid-phase synthesis of a PNA oligomer on a methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
This compound and other Boc/Z protected PNA monomers
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Monomer Coupling:
-
In a separate vial, dissolve the Boc/Z PNA monomer (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 60 seconds.
-
Add the activated monomer solution to the resin and agitate for 1-2 hours.
-
-
Capping (Optional but Recommended):
-
After coupling, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF to cap any unreacted amino groups.
-
Wash the resin with DMF and DCM.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent monomer in the PNA sequence.
Protocol 2: Cleavage and Deprotection of PNA from MBHA Resin using TFMSA
Materials:
-
PNA-bound MBHA resin (dried)
-
Thioanisole
-
Ethanedithiol (EDT)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried PNA-bound resin in a round-bottom flask with a stir bar.
-
Scavenger Addition: Add thioanisole and EDT to the resin and stir for 5-10 minutes at room temperature.
-
Acidification: Cool the flask in an ice bath and add cold TFA. Stir for 5-10 minutes.
-
TFMSA Addition: Slowly add TFMSA dropwise to the stirred suspension, ensuring the temperature remains low to dissipate heat.
-
Cleavage Reaction: Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes.
-
PNA Precipitation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PNA.
-
-
Isolation:
-
Pellet the precipitated PNA by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers.
-
Dry the crude PNA product.
-
-
Purification: Purify the crude PNA by reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for Solid-Phase PNA Synthesis using the Boc/Z Strategy.
Caption: Comparison of Boc/Z and Fmoc/Bhoc PNA Synthesis Strategies.
References
An In-depth Technical Guide to N-substituted Glycine Oligomers (Peptoids)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted glycine oligomers, commonly known as peptoids, are a class of sequence-specific polymers that mimic the structure of peptides.[1][2] Unlike peptides, where side chains are attached to the α-carbon of the amino acid residue, peptoids have their side chains appended to the backbone amide nitrogen.[1][2] This seemingly subtle structural alteration imparts peptoids with remarkable properties, making them a powerful tool in drug discovery, materials science, and diagnostics.[1][3]
Key advantages of peptoids over their natural peptide counterparts include resistance to proteolytic degradation, enhanced cell permeability, and a high degree of synthetic versatility, allowing for the incorporation of a vast chemical space of side chains.[1][2] These properties address some of the major limitations of peptide-based therapeutics.
This technical guide provides a comprehensive overview of the core aspects of N-substituted glycine oligomers, including their synthesis, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of their mechanisms of action.
Core Principles: Structure and Synthesis
The fundamental structural difference between peptides and peptoids is the placement of the side chain. This change eliminates the chiral center at the α-carbon (unless a chiral side chain is introduced) and removes the hydrogen bond donor from the backbone amide.[1]
The most prevalent and efficient method for peptoid synthesis is the solid-phase submonomer method , developed by Zuckermann and colleagues.[4][5][6] This technique allows for the precise, residue-by-residue construction of peptoid chains on a solid support. The process involves a two-step iterative cycle:
-
Acylation: The secondary amine on the resin-bound growing chain is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).[4][5]
-
Displacement: The resulting α-bromoacetamide undergoes nucleophilic substitution by a primary amine, which introduces the desired side chain.[4][5]
This method's robustness allows for the incorporation of a wide variety of commercially available primary amines, leading to immense chemical diversity in the resulting peptoid library.[5]
Quantitative Data on Peptoid Properties and Activity
The unique structural features of peptoids translate into distinct physical and biological properties. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Permeability of Peptoids and Peptides
This table presents data on the relative cell permeability of peptoid and peptide isomers, demonstrating the general trend of enhanced permeability for peptoids. The data is derived from a glucocorticoid receptor (GR) ligand-based reporter gene assay.[7]
| Compound Pair | Peptoid (PO) / Peptide (PI) | GR Binding Affinity (IC50, nM) | Cell-Based Potency (EC50, µM) | Relative Permeability (Peptoid/Peptide) |
| Dimer | PO2 / PI2 | ~14 | 0.62 / 14.1 | ~22.7 |
| Tetramer | PO4 / PI4 | ~12 | 0.45 / 10.5 | ~23.3 |
| Hexamer | PO6 / PI6 | ~10 | 0.38 / 8.2 | ~21.6 |
| Octamer | PO8 / PI8 | ~9 | 0.35 / 6.5 | ~18.6 |
Table 2: Antimicrobial Activity of Selected Peptoids
This table summarizes the antimicrobial and hemolytic activities of various peptoids, highlighting their potential as therapeutic agents against pathogenic bacteria.
| Peptoid ID | Sequence/Description | Target Organism | MIC (µg/mL) | HC10/HC50 (µg/mL) | IC50 vs. HeLa Cells (µg/mL) | Reference |
| Peptoid 3 | Cationic, amphipathic 8-mer | E. coli | 16 | >128 (HC10) | 121 | [8] |
| Peptoid 4 | Cationic, amphipathic 8-mer | E. coli | 8 | >128 (HC10) | 128 | [8] |
| Peptoid 9 | Cationic, amphipathic 8-mer | E. coli | 4 | 4 (HC10) | 67 | [8] |
| (NLysNIleNspe)₅ | Helical peptoid | E. coli | 10-20 | >200 (0% hemolysis) | - | [9] |
| (NLysNIleNspe)₅ | Helical peptoid | B. subtilis | 1-5 | >200 (0% hemolysis) | - | [9] |
| Peptoid 29 | Indole side-chain peptoid | S. aureus | ≤0.94 | - | - | [10][11] |
| Peptoid 29 | Indole side-chain peptoid | P. aeruginosa | ≤1.88 | - | - | [10][11] |
| TM5 | N-terminally alkylated peptoid | P. aeruginosa | ≤18.7 µM | Non-toxic | Non-toxic | [10] |
MIC: Minimum Inhibitory Concentration; HC10/HC50: Hemolytic Concentration for 10% or 50% hemolysis; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Detailed Protocol for Manual Solid-Phase Submonomer Peptoid Synthesis
This protocol is adapted from Zuckermann et al. and is suitable for the synthesis of a wide range of peptoid sequences.[4][6]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines of choice
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Fritted reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a fritted reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Acylation (Bromoacetylation):
-
Prepare a 0.6 M solution of bromoacetic acid in DMF.
-
Add the bromoacetic acid solution to the resin.
-
Add DIC (0.93 equivalents relative to bromoacetic acid).
-
Agitate the reaction mixture for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 2 mL).
-
-
Displacement (Amine Addition):
-
Prepare a 1-2 M solution of the desired primary amine in NMP.
-
Add the amine solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature. The reaction time may vary depending on the steric hindrance of the amine.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent monomer to be added to the peptoid chain.
-
-
Final Wash and Drying:
-
After the final displacement reaction, wash the resin with DMF (3 x 2 mL) followed by DCM (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid and decant the ether.
-
-
Purification and Characterization:
Protocol for Peptoid Nanosheet Formation
This protocol describes the self-assembly of an amphiphilic 36-mer peptoid into nanosheets.[4][6]
Materials:
-
Lyophilized, purified peptoid
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (10 mM, pH 8.0)
-
Sodium chloride (NaCl)
-
Milli-Q water
-
Glass vials
Procedure:
-
Stock Solution Preparation:
-
Dissolve the lyophilized peptoid in DMSO to a final concentration of 2 mM.
-
-
Nanosheet Assembly:
-
In a glass vial, prepare a 500 µL solution containing 20 µM peptoid in a buffer of 10 mM Tris-HCl and 100 mM NaCl, pH 8.0.
-
First, combine 445 µL of Milli-Q water and 50 µL of 10x sheet formation buffer.
-
Add 5 µL of the 2 mM peptoid stock solution to the buffer.
-
Gently swirl the solution to mix.
-
Incubate the solution at room temperature. Nanosheets typically form over several hours to days.
-
-
Characterization:
-
The formation of nanosheets can be monitored by techniques such as atomic force microscopy (AFM) or transmission electron microscopy (TEM).
-
Signaling Pathways and Mechanisms of Action
A growing area of research is the use of peptoids to modulate cellular signaling pathways, often by targeting protein-protein interactions (PPIs).[15][16] Due to their larger potential binding footprint compared to small molecules, peptoids are well-suited to disrupt the often large and flat interfaces of PPIs.
Modulation of Androgen Receptor Signaling in Prostate Cancer
Certain multivalent peptoid conjugates have been developed to modulate the transcriptional activity of the Androgen Receptor (AR), a key driver in prostate cancer.[17] For example, MPC309, a trivalent display of the AR-targeting ligand ethisterone on a peptoid scaffold, has shown efficacy in therapy-resistant prostate cancer models.[17] While the complete upstream and downstream signaling cascade is complex and still under investigation, a simplified logical diagram of its proposed mechanism is presented below.
MPC309 is proposed to bind to the AR and alter its conformation or interaction with co-regulatory proteins, leading to a distinct transcriptional output compared to natural androgens or traditional antagonists.[17] This results in the downregulation of proliferative genes and the upregulation of antiproliferative genes, ultimately inhibiting cancer cell growth.[17]
Inhibition of the SNARE Complex
The SNARE (Soluble NSF Attachment Protein Receptor) complex is crucial for vesicle fusion, a fundamental process in neurotransmitter release. Peptides that mimic components of the SNARE complex can interfere with its formation and function. SNAP-8 is an octapeptide that is hypothesized to mimic the N-terminal end of SNAP-25, a key SNARE protein.[18] By competing with SNAP-25 for binding to other SNARE proteins, it can disrupt the formation of the complex, leading to reduced neurotransmitter release. While SNAP-8 is a peptide, peptoid mimics could be designed based on this principle to achieve greater stability and efficacy.
Conclusion
N-substituted glycine oligomers represent a versatile and powerful class of peptidomimetics with significant potential in both basic research and therapeutic development. Their inherent advantages of proteolytic stability, cell permeability, and synthetic tractability allow for the creation of diverse and highly functional molecules. The ability to precisely control their sequence and side-chain chemistry enables the rational design of peptoids that can modulate complex biological processes, such as cellular signaling pathways, with high specificity and potency. As our understanding of the structure-function relationships of peptoids continues to grow, so too will their application in addressing challenging targets in medicine and biotechnology.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real‐Time Monitoring of Multitarget Antimicrobial Mechanisms of Peptoids Using Label‐Free Imaging with Optical Diffraction Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 17. A Multivalent Peptoid Conjugate Modulates Androgen Receptor Transcriptional Activity to Inhibit Therapy-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. baku.ws [baku.ws]
Z-N-(N-beta-Boc-aminoethyl)-gly-OH: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for novel therapeutic modalities with improved pharmacological profiles is paramount. Peptidomimetics, which mimic the structure and function of peptides, have emerged as a promising class of molecules that can overcome the inherent limitations of traditional peptide-based therapies, such as poor metabolic stability and low cell permeability. Among the various classes of peptidomimetics, N-substituted glycine oligomers, or "peptoids," have garnered significant attention due to their ease of synthesis, vast chemical diversity, and remarkable biological stability.[1] This technical guide focuses on Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in the synthesis of functionalized peptoids, and explores its potential applications in drug discovery.
Introduction to this compound
This compound is a chemically protected N-substituted glycine monomer. Its structure incorporates a glycine backbone, which is fundamental to the peptoid structure, along with a side chain protected by both a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial for its application in solid-phase synthesis, allowing for the controlled and sequential addition of monomers to a growing peptoid chain.
The primary application of this molecule is as a building block in the "sub-monomer" method of solid-phase peptoid synthesis. This method allows for the creation of diverse libraries of peptoids with a wide array of side-chain functionalities. The presence of the Boc-protected aminoethyl side chain in this compound is of particular interest as it introduces a primary amine functionality that can be further modified post-synthesis, enabling the development of more complex and targeted peptidomimetic structures.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting peptoids.
| Property | Value | Reference |
| CAS Number | 34046-07-6 | --INVALID-LINK-- |
| Molecular Formula | C17H24N2O6 | --INVALID-LINK-- |
| Molecular Weight | 352.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Solubility | Soluble in organic solvents such as DMF, DCM | Generic Material Safety Data Sheet |
Role in Peptoid Synthesis and Drug Discovery
Peptoids, synthesized from monomers like this compound, offer several advantages in drug discovery:
-
Proteolytic Resistance: The N-substituted backbone of peptoids renders them resistant to degradation by proteases, which is a major limitation of natural peptides.[1] This leads to a longer in vivo half-life.
-
Enhanced Cell Permeability: The lack of a rigid, hydrogen-bonded secondary structure in many peptoids can contribute to improved passive diffusion across cell membranes.[1]
-
Chemical Diversity: The sub-monomer synthesis method allows for the incorporation of a vast array of side chains, creating extensive chemical diversity for screening and optimization.[2]
-
Mimicking Protein Secondary Structures: Although flexible, certain peptoid sequences can adopt stable secondary structures, enabling them to mimic alpha-helices or beta-turns involved in protein-protein interactions.[3]
The use of this compound specifically allows for the introduction of a protected primary amine in the peptoid side chain. This functionality is a versatile handle for further chemical modifications, such as:
-
Conjugation of targeting moieties: Attaching ligands that bind to specific cell surface receptors to enhance drug delivery.
-
Attachment of imaging agents: Incorporating fluorescent dyes or radioisotopes for diagnostic applications.
-
Formation of cyclic peptoids: Cyclization can constrain the peptoid conformation, potentially increasing receptor affinity and selectivity.
Experimental Protocols
Solid-Phase Peptoid Synthesis using the Sub-monomer Method
This protocol describes the manual synthesis of a short peptoid sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other desired primary amine sub-monomers (e.g., phenethylamine, isobutylamine)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., triisopropylsilane, water)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (of the resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
First Monomer Addition (Acylation):
-
Dissolve bromoacetic acid (10 eq.) in DMF.
-
Add DIC (10 eq.) and incubate for 2 minutes to activate.
-
Add the activated bromoacetic acid solution to the resin and shake for 30 minutes.
-
Wash the resin with DMF (3x).
-
-
First Monomer Addition (Displacement):
-
Dissolve the first primary amine sub-monomer (e.g., phenethylamine, 10 eq.) in DMF.
-
Add the amine solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Monomer Additions: Repeat steps 3 and 4 with the desired sequence of primary amine sub-monomers. For incorporating this compound, it would be used as the primary amine in the displacement step.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and dry the peptoid.
-
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Drug Discovery Applications and Signaling Pathways
While no specific biological targets for peptoids derived from this compound have been reported, the broader class of peptoids is being explored for a variety of therapeutic applications. The ability of peptoids to mimic protein secondary structures makes them particularly interesting for targeting protein-protein interactions (PPIs), which are often mediated by alpha-helices or beta-turns.[3][5]
Targeting Protein-Protein Interactions
Many disease-related signaling pathways are driven by PPIs.[6] For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in cell cycle and apoptosis.[5] Small molecules and peptidomimetics that can disrupt this interaction are being investigated as potential cancer therapeutics. A peptoid designed with appropriate side chains could mimic the alpha-helical region of p53 that binds to MDM2, thereby inhibiting the interaction and reactivating p53's tumor-suppressive functions.
The workflow for such a drug discovery effort could be visualized as follows:
Caption: A generalized workflow for the discovery of peptoid-based PPI inhibitors.
Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade
Another potential application is the development of peptoids that can interfere with signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. A peptoid could be designed to bind to a specific kinase in the pathway, preventing its interaction with its substrate and thereby blocking downstream signaling.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Comprehensive peptidomimetic libraries targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Theoretical Properties of Z-Protected Aminoethyl Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of Z-protected aminoethyl glycine, a molecule of significant interest in peptide synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from the properties of its parent molecule, N-(2-aminoethyl)glycine, and the well-established characteristics of the benzyloxycarbonyl (Z or Cbz) protecting group.
Core Concepts and Physicochemical Properties
Z-protected aminoethyl glycine, systematically named (2-(benzyloxycarbonylamino)ethyl)glycine, is a derivative of the non-proteinogenic amino acid N-(2-aminoethyl)glycine. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in solution-phase peptide synthesis.[1] It effectively masks the nucleophilicity of the primary amine, preventing unwanted side reactions during peptide coupling.[2][3] The Z-group is stable under basic and mildly acidic conditions but can be readily removed by catalytic hydrogenation or strong acids.[2][4]
The introduction of the Z-group significantly alters the physicochemical properties of the parent molecule, N-(2-aminoethyl)glycine. The addition of the bulky, hydrophobic benzyl group is expected to decrease water solubility and increase solubility in organic solvents.[5][6] The melting point is also anticipated to be different from the unprotected form.
Table 1: Physicochemical Properties of N-(2-aminoethyl)glycine and Estimated Properties of Z-Protected Aminoethyl Glycine
| Property | N-(2-aminoethyl)glycine | Z-Protected Aminoethyl Glycine (Estimated) | Data Source/Justification |
| Molecular Formula | C4H10N2O2 | C12H16N2O4 | Calculated |
| Molecular Weight | 118.13 g/mol | 252.27 g/mol | Calculated |
| Appearance | White powder | Expected to be a white to off-white solid | General property of Z-protected amino acids |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point | Z-protection often aids in crystallization[7] |
| Solubility | Soluble in water | Poorly soluble in water; Soluble in organic solvents (e.g., DMF, DMSO, methanol)[5][6][8] | Addition of hydrophobic Z-group |
| pKa (Carboxylic Acid) | ~2-3 | ~3-4 | Typical range for carboxylic acids in amino acids[9] |
| pKa (Primary Amine) | ~9-10 | N/A (Protected) | The primary amine is converted to a carbamate |
| pKa (Secondary Amine) | ~6-7 | N/A (Protected, if Z is on this N) or ~6-7 | Depends on which amine is protected |
Note: The properties for Z-Protected Aminoethyl Glycine are estimations based on general chemical principles and data for similar compounds, as direct experimental values were not found in the initial search.
Spectroscopic Data (Theoretical)
Table 2: Predicted Spectroscopic Features of Z-Protected Aminoethyl Glycine
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic protons (Z-group) | δ 7.2-7.4 ppm (multiplet, 5H) |
| Benzyl CH₂ (Z-group) | δ ~5.1 ppm (singlet, 2H) | |
| -NH- (Carbamate) | δ ~5-6 ppm (broad singlet) | |
| -CH₂-CH₂- (Ethyl bridge) | δ ~3.2-3.6 ppm (multiplets) | |
| -CH₂- (Glycine) | δ ~3.8-4.0 ppm (singlet or doublet) | |
| ¹³C NMR | Carbonyl (Carbamate) | δ ~156 ppm |
| Carbonyl (Carboxylic Acid) | δ ~170-175 ppm | |
| Aromatic carbons (Z-group) | δ ~127-136 ppm | |
| Benzyl CH₂ (Z-group) | δ ~67 ppm | |
| -CH₂- carbons (Ethyl & Glycine) | δ ~40-50 ppm | |
| IR Spectroscopy | N-H stretch (Carbamate) | ~3300 cm⁻¹ (broad) |
| C=O stretch (Carbamate) | ~1690-1710 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |
| Aromatic C-H stretch | ~3030 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 253.12 |
| Common Fragments | Loss of benzyl group (m/z 91), loss of CO₂ (m/z 44) |
Experimental Protocols
3.1. Synthesis of Z-Protected Aminoethyl Glycine
This protocol is a generalized procedure based on standard methods for the Z-protection of amines.[2][10]
Materials:
-
N-(2-aminoethyl)glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(2-aminoethyl)glycine in a mixture of dioxane and water.
-
Add an excess of sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
3.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the Z-group and the integrity of the aminoethyl glycine backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the carbamate and carboxylic acid groups, as well as the N-H stretch.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[13][14]
Visualizations
Caption: Generalized workflow for the synthesis and characterization of Z-protected aminoethyl glycine.
References
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. bachem.com [bachem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. broadinstitute.org [broadinstitute.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-(N-beta-Boc-aminoethyl)-glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of the N-substituted glycine derivative, N-(N-beta-Boc-aminoethyl)-glycine, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). N-substituted glycines, also known as peptoids, are a class of peptide mimics that offer significant advantages in drug discovery, including enhanced proteolytic stability and cell permeability.[1][2] The following protocols are designed for manual synthesis but can be adapted for automated peptide synthesizers.[3]
Introduction to N-Substituted Glycine Incorporation
The synthesis of peptides containing N-substituted glycine units follows the general principles of standard Fmoc-SPPS.[4][5] The core of the process involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][6] The key difference when incorporating an N-substituted glycine, such as Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH, is the nature of the secondary amine at the N-terminus after deprotection, which can influence coupling efficiency.
The workflow is cyclical, consisting of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[7] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Experimental Workflow Diagram
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Materials and Reagents
The following table summarizes the key reagents and their typical usage in the synthesis protocol.
| Reagent/Material | Supplier Example | Purpose | Typical Concentration/Amount |
| Rink Amide Resin (100-200 mesh) | NovaBiochem | Solid support for peptide amide synthesis | 0.1 mmol scale (e.g., ~200 mg for 0.5 mmol/g loading) |
| Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH | Bachem | N-substituted glycine monomer | 3-5 equivalents relative to resin loading |
| Other Fmoc-Amino Acids | Various | Standard amino acid building blocks | 3-5 equivalents relative to resin loading |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Primary solvent for swelling, washing, and reactions | As required |
| Piperidine | Sigma-Aldrich | Reagent for Fmoc deprotection | 20% (v/v) in DMF |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | GL Biochem | Coupling activator | 2.9 - 4.5 equivalents relative to resin loading |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for activation and neutralization | 5-10 equivalents relative to resin loading |
| Dichloromethane (DCM) | Fisher Scientific | Solvent for washing | As required |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent for cleavage from resin and side-chain deprotection | 95% in cleavage cocktail |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Cation scavenger for cleavage | 2.5% in cleavage cocktail |
| Water (DI) | - | Scavenger for cleavage | 2.5% in cleavage cocktail |
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a peptide containing Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH on a 0.1 mmol scale using Rink Amide resin.
Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) into a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF from the vessel.
Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
Coupling of Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH
-
In a separate vial, dissolve Fmoc-N-(N-beta-Boc-aminoethyl)-Gly-OH (3-5 eq.), HATU (2.9-4.5 eq.), in DMF (~3 mL).
-
Add DIPEA (5-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
To monitor the reaction completion, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test).[5] Note: The Kaiser test is not reliable for secondary amines like the one formed by N-substituted glycines; alternative tests like the chloranil test may be used.
-
Once the coupling is complete (indicated by a negative test for free amines), drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle.
Subsequent Synthesis Cycles
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail (~5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Summary
This protocol provides a comprehensive guide for the incorporation of N-(N-beta-Boc-aminoethyl)-glycine into a peptide chain using manual Fmoc-SPPS. The use of N-substituted glycines is a powerful tool in the design of peptidomimetics with improved pharmacological properties.[1][8] Careful execution of the coupling and deprotection steps is crucial for the successful synthesis of the desired peptide.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a crucial bifunctional building block employed in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting high affinity and specificity for their complementary nucleic acid sequences, along with exceptional biological stability due to their resistance to enzymatic degradation. This makes them valuable tools in diagnostics, antisense therapy, and molecular biology.
The structure of this compound incorporates an N-(2-aminoethyl)-glycine backbone, which forms the repeating unit of the PNA polymer. The molecule is strategically protected with two orthogonal protecting groups: the benzyloxycarbonyl (Z) group on the secondary amine of the glycine and a tert-butyloxycarbonyl (Boc) group on the terminal primary amine of the aminoethyl side chain. This orthogonal protection scheme is fundamental to the stepwise elongation of the PNA chain during solid-phase synthesis. The free carboxylic acid group is the reactive site for coupling to the free amino group of a growing PNA chain or a solid support.
These application notes provide detailed protocols and comparative data for the effective coupling of this compound in solid-phase PNA synthesis.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Below is a summary of commonly used coupling reagents for the activation of the carboxylic acid of this compound.
| Coupling Reagent Class | Examples | Activating Additive | Typical Solvents | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | DCM, DMF | Cost-effective and widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification. DIC forms a soluble byproduct. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | None required (contain HOBt or HOAt moiety) | DMF, NMP | High efficiency, fast reaction times, and low risk of racemization.[1][2] HATU is generally considered more reactive than HBTU. | Higher cost compared to carbodiimides. Excess reagent can lead to capping of the N-terminus. |
| Phosphonium Salts | PyBOP, PyAOP | None required | DMF, DCM | Very effective for sterically hindered couplings and less likely to cause guanidinylation of the free amine compared to uronium salts. | Solutions in DMF have moderate stability. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a PNA dimer using this compound. These protocols are based on the widely used Boc/Z protection strategy for PNA synthesis.[1]
Protocol 1: Manual Solid-Phase PNA Synthesis - HATU Mediated Coupling
This protocol is recommended for achieving high coupling efficiency.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
2,6-Lutidine
-
Rink Amide resin (or other suitable solid support)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in NMP (for Fmoc removal if starting with an Fmoc-protected resin)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
m-Cresol (as a scavenger)
Procedure:
-
Resin Swelling and Preparation:
-
Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.
-
Swell the resin in NMP for at least 1 hour.
-
If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with NMP (5 times) and DCM (3 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.
-
Add DIPEA (6 equivalents) and 2,6-lutidine (a slight excess over DIPEA) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]
-
-
Coupling Reaction:
-
Add the activated monomer solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with NMP (5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride, pyridine, and NMP (e.g., 1:8:8 v/v/v) for 15 minutes.
-
Wash the resin with NMP (3 times) and DCM (3 times).
-
-
Chain Elongation (for subsequent monomers):
-
For the addition of the next PNA monomer (which would typically be a nucleobase-modified N-(2-aminoethyl)-glycine derivative), the Boc group on the side chain of the just-coupled residue needs to be deprotected.
-
Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes.
-
Wash the resin with DCM (5 times).
-
Neutralize the resulting amine salt with a solution of 10% DIPEA in DCM for 5 minutes.
-
Wash the resin with DCM (3 times) and NMP (3 times).
-
Proceed with the coupling of the next monomer as described in steps 2-5.
-
-
Cleavage and Deprotection:
-
Once the desired PNA sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA and a scavenger such as m-cresol (e.g., 95:5 v/v) for 1.5-2 hours to cleave the PNA from the resin and remove the Z and any other acid-labile protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the crude PNA pellet under vacuum.
-
-
Purification and Characterization:
Protocol 2: Solution-Phase Coupling using DIC/HOBt
This protocol is a cost-effective alternative for solution-phase synthesis of small PNA fragments.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent, for neutralizing the amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the amine component in DCM. If it is a hydrochloride salt, add DIPEA and stir for 10 minutes at room temperature.
-
Add this compound and HOBt to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling:
-
Slowly add DIC to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
-
Mandatory Visualizations
Orthogonal Protection Strategy
Caption: Orthogonal protection scheme of this compound.
Solid-Phase PNA Synthesis Workflow
References
Application Notes: Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a valuable N-substituted glycine building block used in the solution-phase synthesis of peptidomimetics, particularly peptoids. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that offer significant advantages in drug discovery, including enhanced proteolytic stability and improved cell permeability. The structure of this compound incorporates two key protecting groups: the benzyloxycarbonyl (Z) group on the primary alpha-amine and the tert-butyloxycarbonyl (Boc) group on the terminal amine of the N-ethyl side chain. This orthogonal protection scheme allows for selective deprotection and elaboration at either the N-terminus or the side chain, making it a versatile tool for constructing complex molecular architectures.
These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, including coupling and deprotection methodologies, along with expected quantitative data based on established chemical principles.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 34046-07-6 |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.38 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, THF, Methanol |
Core Applications
The primary application of this compound is as a foundational unit in the synthesis of peptide-peptoid hybrids and other peptidomimetics. Its unique structure allows for:
-
Introduction of a flexible, functionalizable side chain: The N-aminoethyl group provides a site for further chemical modification after selective Boc deprotection.
-
Enhanced proteolytic resistance: The N-substituted glycine backbone is resistant to cleavage by common proteases.
-
Controlled, stepwise synthesis: The orthogonal Z and Boc protecting groups enable precise, sequential peptide elongation and side-chain modification in a solution-phase setting.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions involving this compound in solution-phase synthesis. Yields are based on reported values for analogous reactions and established high-efficiency protocols.
Table 1: Peptide Coupling Reaction
| Coupling Partner (H₂N-R') | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Amino Acid Ester | DCC (1.1 eq), HOBt (1.1 eq) | DCM/DMF | 12 - 18 | 85 - 95 |
| Peptide Ester | EDC (1.2 eq), HOBt (1.2 eq) | DMF | 12 - 24 | 80 - 90 |
| Amino Acid Amide | HATU (1.1 eq), DIPEA (2 eq) | DMF | 2 - 4 | 90 - 98 |
Note: Yields are illustrative and can vary based on the specific substrates, stoichiometry, and reaction conditions. DCC = Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.
Table 2: Protecting Group Removal (Deprotection)
| Protecting Group | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc (Side Chain) | TFA (25-50%) in DCM | DCM | 0.5 - 1 | >95 |
| Z (N-terminus) | H₂ (1 atm), 10% Pd/C (10 mol%) | Methanol/THF | 2 - 6 | >95 |
Note: TFA = Trifluoroacetic acid, DCM = Dichloromethane, Pd/C = Palladium on carbon. Yields are typically high for these standard deprotection reactions.
Experimental Protocols
Protocol 1: Peptide Coupling using DCC/HOBt
This protocol describes the coupling of this compound to the free amine of an amino acid ester (e.g., H-Gly-OMe).
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl, 5% NaHCO₃ solution, Brine
Procedure:
-
Neutralization of Amino Acid Ester: Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath. Add TEA or DIPEA (1.0 eq) dropwise and stir for 30 minutes at 0°C.
-
Pre-activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.
-
Coupling: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to the activated mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), and brine (1x).[2] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude dipeptide derivative by silica gel column chromatography or recrystallization.
Protocol 2: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group from the side chain to expose the primary amine for further functionalization.
Materials:
-
Z-peptoid-Boc derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
Procedure:
-
Dissolve the Boc-protected peptide in DCM (e.g., 10 mL per gram of peptide).
-
Cool the solution to 0°C.
-
Add TFA dropwise to achieve a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Evaporate the solvent and excess TFA under reduced pressure. b. Re-dissolve the residue in DCM and evaporate again (2x) to ensure complete removal of TFA. c. Neutralize the resulting TFA salt by dissolving the crude product in DCM and washing with saturated NaHCO₃ solution until the aqueous layer is basic. d. Wash with brine, dry the organic layer over Na₂SO₄, and evaporate to yield the free amine.
Protocol 3: Deprotection of the Z Group
This protocol describes the removal of the N-terminal Z group via catalytic hydrogenation to yield the free N-terminal amine.
Materials:
-
Z-protected peptide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol% by weight)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Z-protected peptide in an appropriate solvent like methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with additional solvent. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: A typical workflow for solution-phase peptide coupling.
Caption: Selective deprotection pathways for Z and Boc groups.
Caption: Chemical structure with key functional groups highlighted.
References
Application Notes and Protocols for Boc Deprotection of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below describe common and effective methods for this transformation, ensuring high yield and purity of the desired product, Z-N-(N-beta-aminoethyl)-gly-OH.
The structure of the starting material, this compound, is as follows:
Chemical Formula: C17H24N2O6 Molecular Weight: 352.38 g/mol CAS Number: 34046-07-6[1]
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process. The most common and reliable methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3][4] The choice of reagent and conditions can be tailored to the specific requirements of the subsequent synthetic steps and the presence of other acid-sensitive functional groups.
Key Considerations:
-
Orthogonality: The Z (benzyloxycarbonyl) group is stable to the acidic conditions used for Boc deprotection, ensuring selective removal of the Boc group. The Z group is typically removed by catalytic hydrogenolysis.[2]
-
Side Reactions: The deprotection mechanism involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic residues in the substrate or solvent.[5][6] While the substrate has limited nucleophilic sites prone to alkylation, the use of scavengers like anisole or thioanisole can be considered if side products are observed.
-
Salt Formation: The deprotected amine is typically obtained as a salt of the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt). This can be advantageous for purification and handling. If the free amine is required, a subsequent basic workup or ion-exchange chromatography can be performed.
Data Presentation: Comparison of Boc Deprotection Conditions
The following table summarizes common conditions for the Boc deprotection of this compound, along with expected outcomes.
| Reagent | Solvent | Temperature (°C) | Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 2 hours | >95% | A common and effective method.[2][7] The product is the TFA salt. |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp | 30 min - 1 hour | >95% | Offers high selectivity and is often preferred when other acid-sensitive groups are present.[8][9] The product is the HCl salt. |
| Hydrogen Chloride (gas) | Methanol (MeOH) | 0 to Room Temp | 1 - 3 hours | High | An alternative to HCl in dioxane.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or diethyl ether (2-3 times).
-
The final product, Z-N-(N-beta-aminoethyl)-gly-OH as its TFA salt, is typically a viscous oil or a solid and can be used in the next step without further purification.
Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is particularly useful for substrates sensitive to TFA and provides the hydrochloride salt of the deprotected amine.[8][9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting residue, which is the hydrochloride salt of the product, can be triturated with anhydrous diethyl ether to induce precipitation if it is an oil.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a specialized building block used in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide analogues, peptoids, and peptide nucleic acid (PNA) chimeras. Its unique structure, featuring a Z (benzyloxycarbonyl) group for temporary N-terminal protection and a Boc (tert-butyloxycarbonyl) group on the side chain, makes it suitable for Boc-based SPPS strategies. These application notes provide detailed protocols for the efficient incorporation of this building block into peptide sequences using automated synthesizers.
Key Properties and Applications
This compound serves as a cornerstone for introducing N-substituted glycine units, which can impart unique structural and functional properties to peptides. These modifications can enhance proteolytic stability, modulate receptor binding, and allow for the construction of novel biomolecular structures.
Primary Applications Include:
-
Peptoid Synthesis: Creation of N-substituted glycine oligomers with diverse side-chain functionalities.
-
PNA Chimera Synthesis: Incorporation of PNA backbone units into peptides, enabling the development of novel therapeutic and diagnostic agents that can interact with nucleic acids.
-
Peptide Backbone Modification: Introduction of flexible or constrained elements into the peptide backbone to study structure-activity relationships.
Experimental Protocols
The following protocols are designed for standard automated peptide synthesizers utilizing Boc chemistry. Parameters may need to be optimized based on the specific instrument, resin, and sequence.
Protocol 1: Standard Coupling Cycle
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.[1]
- Wash the resin with N,N-dimethylformamide (DMF) three times.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).[1][2]
- Drain the solution and add a fresh solution of 50% TFA in DCM.
- Agitate for 20-30 minutes to ensure complete removal of the Boc group.[1][2]
- Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[1]
3. Neutralization:
- Neutralize the resin-bound peptide with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes, repeated twice.[3]
- Wash the resin with DMF (3x).
4. Coupling of this compound:
- Dissolve 3 equivalents of this compound and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
- Add 6 equivalents of DIEA to the solution for pre-activation (1-2 minutes).
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates successful coupling.
5. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
- Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- Wash the final peptide-resin with DCM and dry it under vacuum.
2. N-Terminal Z-Group Removal (if required prior to side-chain deprotection):
- While typically cleaved with the final peptide, if selective removal is needed, catalytic hydrogenation is the standard method. However, in the context of a final cleavage from the resin, the Z-group is labile to strong acids used in Boc-SPPS cleavage.
3. Cleavage from Resin and Side-Chain Deprotection:
- For peptides on Merrifield or MBHA resins, use anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
- HF Cleavage: Treat the resin with a mixture of HF and a scavenger (e.g., anisole or p-cresol) at 0°C for 1-2 hours.
- TFMSA Cleavage: Treat the resin with a solution of TFMSA, TFA, and a scavenger (e.g., thioanisole) at room temperature for 2-3 hours.
- Cleavage Cocktail Example (Reagent K): For peptides with sensitive residues, a cocktail such as TFA/water/phenol/thioanisole/1,2-ethanedithiol can be used.[4]
4. Peptide Precipitation and Purification:
- After cleavage, precipitate the peptide with cold diethyl ether.
- Wash the precipitate with cold ether to remove scavengers and cleaved protecting groups.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data for the use of this compound in automated peptide synthesis. These are representative values and may vary depending on the specific synthesis conditions.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Determined by qualitative (Kaiser test) or quantitative (e.g., UV monitoring of Fmoc deprotection in subsequent cycles if applicable) methods. |
| Nα-Boc Deprotection Time | 20-30 minutes | Complete removal of the Boc group is crucial to avoid deletion sequences. |
| Side-Chain Boc Deprotection | Complete | The side-chain Boc group is removed during the final cleavage with strong acid (e.g., HF or TFMSA). |
| Final Cleavage Yield | 70-90% | Dependent on the peptide sequence, length, and cleavage conditions. |
Table 1: Typical Synthesis Parameters and Outcomes
| Reagent | Concentration/Equivalents | Purpose |
| This compound | 3 eq. | Amino acid building block. |
| HBTU | 2.9 eq. | Coupling agent for activation of the carboxylic acid. |
| DIEA | 6 eq. | Base for neutralization and activation. |
| TFA in DCM | 50% | Reagent for Nα-Boc deprotection.[1][2] |
| HF or TFMSA | - | Reagent for final cleavage and side-chain deprotection.[1][2] |
Table 2: Recommended Reagent Stoichiometry
Visualizations
Caption: Automated Boc-SPPS workflow for incorporating this compound.
References
Application Note and Protocol for the Purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the purification of the protected dipeptide building block, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This compound is a valuable intermediate in peptide synthesis, incorporating a modified glycine residue. The presence of both the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups imparts a significant hydrophobic character, making reversed-phase high-performance liquid chromatography (RP-HPLC) the method of choice for its purification.[1][2][3] Effective purification is critical to remove impurities from the synthesis, such as deletion sequences, incompletely protected peptides, and residual reagents, ensuring the integrity of subsequent peptide synthesis steps.[1] This application note outlines a robust RP-HPLC method for achieving high purity of the target compound.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase.[1][] The sample is loaded onto the column in a mobile phase of low organic solvent concentration, allowing the hydrophobic Z- and Boc-protected peptide to adsorb to the stationary phase. A gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase then elutes the components in order of increasing hydrophobicity.[4] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by neutralizing charged residues.[][6]
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes typical results expected from the purification protocol described below. The data illustrates the effectiveness of the RP-HPLC method in enhancing the purity of the target compound while maintaining a high recovery rate.
| Parameter | Crude Product | Purified Product |
| Purity (by Analytical HPLC) | ~65% | >98% |
| Yield (mass) | 1.0 g (starting) | 0.6 g |
| Recovery | N/A | ~92% (of theoretical pure) |
| Appearance | Off-white solid/oil | White, fluffy solid |
Detailed Experimental Protocol
Materials and Equipment
-
Crude Peptide: this compound
-
Solvents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Dimethyl sulfoxide (DMSO)
-
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)
-
Analytical HPLC system
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Procedure: Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Weigh the crude this compound product.
-
Dissolve the crude product in a minimal amount of DMSO. Due to the hydrophobicity of the protected peptide, direct dissolution in the initial mobile phase may be difficult.
-
Once dissolved, dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 10-20 mg/mL). The final solution should be clear.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Preparative RP-HPLC Conditions
-
Column: C18 reversed-phase column (preparative scale)
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions)
-
Detection: UV at 220 nm
-
Column Temperature: 30-40°C (elevated temperature can improve peak shape for hydrophobic peptides)
-
Injection Volume: Dependent on column size and sample concentration
-
Gradient Elution:
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0 | 20 |
| 5 | 20 |
| 45 | 80 |
| 50 | 95 |
| 55 | 95 |
| 60 | 20 |
Note: This gradient is a starting point and should be optimized based on the results of an initial analytical HPLC run of the crude material.
Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target product.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
Post-Purification Processing
-
Combine the pure fractions.
-
If desired, perform a solvent exchange to remove the majority of the acetonitrile via rotary evaporation.
-
Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process removes the water and residual TFA.
-
Store the purified this compound under desiccated and refrigerated conditions.
Troubleshooting
-
Poor Solubility: If the crude product does not fully dissolve, a stronger solvent like neat DMSO or DMF can be used for the initial dissolution before diluting with the mobile phase.[]
-
Broad Peaks: Broad or tailing peaks can be caused by column degradation or interactions with residual silanols. Ensure the mobile phase pH is low (TFA helps with this) and consider using a column with high-purity silica. Increasing the column temperature may also sharpen peaks.
-
Low Recovery: Hydrophobic peptides can aggregate or precipitate on the column.[] Using a solvent system with isopropanol or adding chaotropic agents to the sample preparation might improve recovery.[]
-
Boc-Group Instability: While generally stable, prolonged exposure to strong acidic conditions or high temperatures during solvent evaporation can lead to partial deprotection of the Boc group.[7] It is advisable to use moderate temperatures for evaporation and to process the fractions promptly.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Z-N-(N-beta-Boc-aminoethyl)-gly-OH (CAS No. 34046-07-6, Molecular Formula: C17H24N2O6) using High-Performance Liquid Chromatography (HPLC).[1] The methodologies described herein are foundational for obtaining high-purity material crucial for subsequent steps in research and drug development.
Introduction
This compound is a protected amino acid derivative. The presence of both the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups makes it a valuable building block in peptide synthesis and medicinal chemistry. Efficient purification is paramount to remove impurities from the synthetic route, such as unreacted starting materials, byproducts, and diastereomers. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of such protected amino acid derivatives due to its high resolution and selectivity.[2][3]
Data Presentation
The following table summarizes typical quantitative data obtained from the RP-HPLC purification of this compound. The values presented are illustrative and may vary depending on the specific instrumentation and crude sample purity.
| Parameter | Value | Notes |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | A standard analytical column. For preparative scale, a larger diameter column would be used. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for RP-HPLC.[3] |
| Gradient | 20-80% B over 30 minutes | A typical gradient for eluting protected amino acids. |
| Flow Rate | 1.0 mL/min | For analytical scale. |
| Detection Wavelength | 220 nm and 254 nm | The Z-group provides strong UV absorbance at 254 nm, while the peptide backbone absorbs at 220 nm. |
| Retention Time | ~18.5 min | This is an estimated value and will vary with the exact conditions. |
| Crude Purity | 75-85% | Dependent on the success of the synthesis. |
| Purity after HPLC | >98% | Demonstrates the effectiveness of the purification method. |
| Recovery | 80-90% | Typical recovery for a well-optimized preparative HPLC purification. |
Experimental Protocols
This section details the methodology for the HPLC purification of this compound.
Sample Preparation
-
Dissolution of the Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase solvents, such as water and acetonitrile, is often a good starting point.[2]
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Instrumentation and Conditions
-
HPLC System: A preparative or analytical HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is recommended.[3] For initial method development, an analytical column (e.g., 4.6 x 250 mm, 5 µm) can be used. For purification of larger quantities, a preparative column (e.g., 21.2 x 250 mm, 10 µm) is necessary.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the system.
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent (Mobile Phase B) is typically employed. A scouting gradient (e.g., 5-95% B over 30 minutes) can be used to determine the approximate elution time of the target compound. Based on the scouting run, an optimized gradient can be developed. For this compound, a gradient of 20-80% Mobile Phase B over 30 minutes is a reasonable starting point.
-
Detection: Monitor the elution profile at 220 nm and 254 nm. The aromatic Z-group will have a characteristic absorbance at 254 nm.
Purification and Fraction Collection
-
Injection: Inject the prepared sample onto the equilibrated HPLC column.
-
Elution and Monitoring: Run the gradient program and monitor the UV chromatogram in real-time. The peak corresponding to this compound should be identified based on its retention time from the analytical run.
-
Fraction Collection: Collect the fractions corresponding to the main peak containing the purified product.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
Post-Purification Work-up
-
Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water, typically by rotary evaporation or lyophilization.
-
Final Product: The purified this compound is obtained as a solid or oil.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the HPLC purification process.
Caption: Experimental workflow for HPLC purification.
Caption: Logical relationship of purification inputs and outputs.
References
Application Note: NMR Characterization of Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the structural characterization of Z-N-(N-beta-Boc-aminoethyl)-gly-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key building block in the synthesis of peptide nucleic acids (PNAs) and other peptidomimetics. Due to the presence of a tertiary amide bond, this molecule exhibits rotational isomers (rotamers), which can complicate spectral analysis. This note offers a comprehensive approach to assigning proton (¹H) and carbon-¹³ (¹³C) NMR spectra and understanding the conformational dynamics.
Introduction
This compound, a derivative of N-(2-aminoethyl)glycine (AEG), serves as a fundamental component in the design of modified peptides and peptide nucleic acids. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups are crucial for its use in solid-phase and solution-phase synthesis. Accurate structural confirmation and purity assessment by NMR are critical for its application in drug development and molecular biology. A key characteristic of AEG derivatives is the presence of cis and trans rotamers around the tertiary amide bond, leading to the observation of doubled sets of signals in the NMR spectra.[1][2]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds, including N-(Boc-aminoethyl)glycine derivatives and other N-protected amino acids.[3][4][5] The presence of rotamers may lead to the observation of two distinct sets of signals for protons and carbons near the tertiary amide bond; the major and minor rotamers are indicated where applicable.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 1 | Boc (-C(CH₃)₃) | ~1.42 | s | - | 9H |
| 2, 3 | -CH₂-CH₂- (Boc-NH-CH₂-) | ~3.30 | m | - | 2H |
| 4, 5 | -CH₂-CH₂- (-CH₂-N(Z)-) | ~3.50 (minor), ~3.65 (major) | t | ~6 | 2H, Rotamers observed |
| 6 | Glycine (-CH₂-) | ~4.05 (minor), ~4.20 (major) | s | - | 2H, Rotamers observed |
| 7 | Z (-CH₂-Ph) | ~5.15 | s | - | 2H |
| 8 | Z (Aromatic) | ~7.30-7.40 | m | - | 5H |
| 9 | Boc (-NH-) | ~5.50 | br s | - | 1H, May be broad |
| 10 | Glycine (-OH) | >10 | br s | - | 1H, May exchange with D₂O |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| 1 | Boc (-C(CH₃)₃) | ~28.5 | |
| 2 | Boc (-C(CH₃)₃) | ~80.0 | |
| 3 | -CH₂-CH₂- (Boc-NH-CH₂-) | ~40.0 | |
| 4 | -CH₂-CH₂- (-CH₂-N(Z)-) | ~48.5 (minor), ~50.0 (major) | Rotamers observed |
| 5 | Glycine (-CH₂-) | ~55.0 (minor), ~56.5 (major) | Rotamers observed |
| 6 | Z (-CH₂-Ph) | ~67.5 | |
| 7 | Z (Aromatic) | ~128.0, ~128.5, ~136.5 | |
| 8 | Boc (C=O) | ~156.0 | |
| 9 | Z (C=O) | ~157.0 | |
| 10 | Glycine (C=O) | ~172.0 |
Experimental Protocols
1. Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: Start at room temperature. For rotamer studies, acquire spectra at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C) to observe potential coalescence of rotameric signals.[1]
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the aminoethyl moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the multiplicities and coupling constants.
-
Assign the peaks based on the predicted values and 2D correlation data.
Visualization of Key Structures and Workflows
Caption: Molecular structure of this compound.
Caption: Workflow for NMR characterization.
Conclusion
The NMR characterization of this compound requires careful consideration of its potential to form rotamers. By employing a combination of 1D and 2D NMR techniques, and potentially variable temperature studies, a full structural elucidation can be achieved. The data and protocols presented herein provide a solid foundation for researchers to confidently characterize this important synthetic building block.
References
- 1. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Peptides Incorporating Z-N-(N-beta-Boc-aminoethyl)-gly-OH for Site-Specific Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the mass spectrometry analysis of synthetic peptides that incorporate the novel building block, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This N-substituted glycine derivative is utilized to introduce a protected primary amine into a peptide sequence, enabling site-specific labeling, conjugation, or the creation of branched structures. The protocols outlined below cover the solid-phase synthesis of a model peptide, its subsequent deprotection, and detailed mass spectrometry methods for quality control and structural verification at each stage. This guide is intended to assist researchers in characterizing these modified peptides, ensuring the fidelity of their synthesis and subsequent functionalization.
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, proteomics research, and the creation of novel biomaterials. The introduction of functional handles, such as primary amines, at precise locations within a peptide sequence allows for the attachment of various moieties, including fluorophores, drug payloads, or affinity tags. The compound this compound is a custom amino acid building block designed for this purpose. Its N-substituted glycine (peptoid) structure can also confer resistance to proteolytic degradation.
This building block features two orthogonal protecting groups: a benzyloxycarbonyl (Z) group on the N-terminus and a tert-butyloxycarbonyl (Boc) group on the side-chain amine. This dual protection scheme allows for controlled deprotection and subsequent derivatization. Mass spectrometry is an indispensable tool for monitoring the synthesis and modification of such peptides, confirming the incorporation of the building block, and verifying the removal of the protecting groups.
Principle of the Method
The overall workflow involves the incorporation of this compound into a target peptide sequence using standard solid-phase peptide synthesis (SPPS). Mass spectrometry is employed at critical junctures to verify the mass of the growing peptide chain and to confirm the successful removal of the protecting groups. The characteristic fragmentation patterns of the modified peptide in tandem mass spectrometry (MS/MS) provide sequence information and confirm the location of the modification. A key diagnostic feature in the mass spectra of peptides containing this modification is the neutral loss of the Boc group during collision-induced dissociation (CID).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model pentapeptide (Leu-Gly-X-Gly-Leu, where X is the residue from this compound) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH, Fmoc-Gly-OH
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Coupling (Fmoc-Leu-OH): Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (5x) and DCM (5x).
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH.
-
Coupling of this compound: Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add to the resin and shake for 4 hours. Wash with DMF (5x) and DCM (5x).
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the remaining Fmoc-Gly-OH and Fmoc-Leu-OH residues.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or TOF/TOF).
Sample Preparation (ESI-MS):
-
Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a concentration of 10 pmol/µL.
-
Infuse the sample directly or inject it into an LC-MS system.
Sample Preparation (MALDI-MS):
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile, 0.1% TFA.
-
Mix 1 µL of the peptide solution (10 pmol/µL) with 1 µL of the matrix solution on the MALDI target plate.
-
Allow the spot to air dry.
Data Acquisition:
-
MS1 Scan: Acquire a full scan to determine the mass of the intact peptide.
-
MS/MS Scan: Select the precursor ion of interest for collision-induced dissociation (CID) to obtain fragment ions for sequencing.
Data Presentation
The following tables summarize the expected mass-to-charge ratios for the model peptide at different stages of synthesis and deprotection.
Table 1: Expected Monoisotopic Masses of the Model Peptide
| Peptide Stage | Modification/Protecting Groups | Expected [M+H]+ (m/z) |
| Fully Protected on Resin | Z- and Boc-protected | 875.48 |
| After TFA Cleavage | Fully deprotected | 516.32 |
| Z-group intact, Boc removed | Z-protected | 650.36 |
Table 2: Key Diagnostic Fragment Ions in MS/MS
| Precursor Ion (m/z) | Fragment Ion | Description | Expected Fragment m/z |
| 875.48 | [M+H - 100.05]+ | Neutral loss of Boc group (isobutylene) | 775.43 |
| 516.32 | y4 | Leu-Gly-X-Gly | 403.26 |
| 516.32 | b2 | Leu-Gly | 171.11 |
Visualization of Workflows
Caption: Workflow for peptide synthesis and quality control.
Caption: Key fragmentation pathways in MS/MS.
Conclusion
The use of this compound provides a versatile method for introducing a site-specific primary amine for peptide functionalization. The protocols and data presented here offer a comprehensive guide for the synthesis and mass spectrometric characterization of peptides containing this modification. Careful analysis at each stage of the process is crucial for ensuring the quality and desired structure of the final product, which is essential for downstream applications in research and drug development.
Application of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in the Creation of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Z-Aeg(Boc)-OH, is a versatile synthetic building block meticulously designed for the construction of branched peptides. This trifunctional amino acid derivative incorporates two orthogonal protecting groups, the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, at its distinct amino functionalities. This strategic protection scheme is the cornerstone of its utility, enabling the selective deprotection and subsequent elongation of peptide chains at specific points, thereby facilitating the synthesis of well-defined branched structures. Such branched peptides are of significant interest in drug discovery and development, offering potential advantages in multivalency, targeted delivery, and modulation of biological activity.
The core structure features a glycine backbone to which an N-substituted aminoethyl side chain is attached. The terminal amine of this side chain is protected by the acid-labile Boc group, while the amino group of the glycine backbone is protected by the hydrogenolysis-sensitive Z group. This orthogonality allows for a controlled, stepwise synthesis where either the side chain or the main chain can be extended independently.
Core Principles and Chemical Logic
The application of this compound in branched peptide synthesis hinges on the principle of orthogonal protection. The Z and Boc groups are chosen for their disparate cleavage conditions, allowing for selective deprotection.
-
Boc Group Removal: The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA). Treatment with a solution of TFA in a suitable solvent like dichloromethane (DCM) efficiently removes the Boc group, exposing a primary amine on the side chain for peptide chain elongation.[1][2] This step is generally performed on the solid support.
-
Z Group Removal: The Z group is stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions, most commonly through catalytic transfer hydrogenation.[3] This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid or ammonium formate, and is also compatible with solid-phase synthesis.[3]
This differential reactivity allows for two primary strategies for the synthesis of branched peptides:
-
Side-Chain Elongation First: The peptide main chain is assembled using standard solid-phase peptide synthesis (SPPS), incorporating the this compound unit at the desired branching point. The Boc group on the side chain is then selectively removed with TFA, and the branch peptide sequence is synthesized from the newly exposed amine.
-
Main-Chain Elongation after Branching: Following the incorporation of this compound, the Z group is removed by catalytic transfer hydrogenation. The main peptide chain is then further elongated from the unmasked backbone amine. Subsequently, the side-chain Boc group can be removed to allow for further modification or kept intact depending on the desired final structure.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection steps to enable the synthesis of a branched peptide on a solid support.
Protocol 1: Boc-Group Deprotection for Side-Chain Elongation
This protocol outlines the removal of the Boc group from the side chain of the resin-bound peptide containing the this compound unit.
Materials:
-
Peptide-resin containing the this compound building block
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate gently for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Wash the resin with DMF (3 x resin volume).
-
Neutralize the resin by treating it with the neutralization solution (10% DIEA in DMF) for 2 x 5 minutes.
-
Wash the resin thoroughly with DMF (5 x resin volume).
-
The resin is now ready for the coupling of the first amino acid of the branch chain.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation for Main-Chain Elongation
This protocol describes the on-resin cleavage of the Z-group from the backbone of the this compound unit.
Materials:
-
Peptide-resin containing the this compound building block
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen donor: Formic acid or Ammonium formate
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in the chosen solvent system in a reaction vessel.
-
Add a catalytic amount of 10% Pd/C (typically 0.1 to 0.2 equivalents relative to the Z-protected amine).
-
Add the hydrogen donor. If using formic acid, a 10-20 fold molar excess is typically used.[3] If using ammonium formate, a 5-10 fold molar excess is common.
-
Agitate the reaction mixture at room temperature. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a small sample of the resin beads to detect the presence of the free amine. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the resin extensively with the reaction solvent to remove all traces of the catalyst and byproducts.
-
Wash the resin with DCM.
-
The resin is now ready for the continuation of the main peptide chain synthesis from the deprotected backbone amine.
Data Presentation
The efficiency of the coupling and deprotection steps is critical for the successful synthesis of high-purity branched peptides. The following tables summarize typical quantitative data associated with these key steps.
Table 1: Quantitative Parameters for Boc Deprotection
| Parameter | Value/Range | Notes |
| TFA Concentration | 25-50% in DCM | 50% is common for complete and rapid removal. |
| Deprotection Time | 20-30 minutes | Sufficient for complete cleavage of the Boc group. |
| Reaction Temperature | Room Temperature | Standard condition for Boc deprotection. |
| Deprotection Efficiency | >99% | Monitored by Kaiser test or HPLC analysis of a cleaved aliquot. |
Table 2: Quantitative Parameters for Z-Group Deprotection by Catalytic Transfer Hydrogenation
| Parameter | Value/Range | Notes |
| Catalyst | 10% Pd/C | A standard and effective catalyst.[3] |
| Hydrogen Donor | Formic Acid or Ammonium Formate | Formic acid is often used in a larger excess.[3] |
| Donor Concentration | 5-20 fold molar excess | Ensures efficient hydrogen transfer. |
| Reaction Time | 2-24 hours | Sequence and steric hindrance dependent. |
| Reaction Temperature | Room Temperature | Mild conditions that preserve peptide integrity. |
| Deprotection Efficiency | >95% | Can be monitored by Kaiser test. |
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for branched peptide synthesis using Z-Aeg(Boc)-OH.
Logical Relationship of Orthogonal Deprotection
Caption: Orthogonal deprotection of Z-Aeg(Boc)-OH.
References
Z-N-(N-beta-Boc-aminoethyl)-gly-OH for synthesizing peptide nucleic acid (PNA) monomers
Topic: Z-N-(N-beta-Boc-aminoethyl)-gly-OH for Synthesizing Peptide Nucleic Acid (PNA) Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral polyamide backbone composed of N-(2-aminoethyl)glycine (AEG) units, replacing the negatively charged sugar-phosphate backbone of natural nucleic acids.[1][2][] This unique structure confers PNAs with remarkable properties, including high binding affinity and sequence specificity to complementary DNA and RNA, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][4] These characteristics make PNAs powerful tools in molecular biology, diagnostics, and as potential therapeutic agents for antisense and antigene applications.[1][2][4]
The fundamental building blocks for PNA oligomers are PNA monomers. The synthesis of high-purity PNA monomers is a critical step for the successful solid-phase synthesis of PNA oligomers.[1] This application note provides a detailed protocol for the synthesis of PNA monomers using the protected backbone precursor, this compound. This precursor utilizes the Boc/Z protecting group strategy, which is well-established for producing high-purity PNA oligomers.[1][5]
This compound: Properties and Role
This compound is a derivative of the AEG backbone where the secondary amine is protected by a benzyloxycarbonyl (Z) group and the terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection scheme is central to the Boc/Z PNA synthesis strategy. The Boc group is labile to trifluoroacetic acid (TFA) and is removed at each cycle of solid-phase synthesis, while the Z group is more stable and is typically removed at the final cleavage step.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34046-07-6[6][7] |
| Molecular Formula | C17H24N2O6[7] |
| Molecular Weight | 352.38 g/mol [7] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DMF, NMP, and DCM |
| Storage | Store at -20°C for long-term stability |
PNA Monomer Synthesis: Workflow and Protocol
The synthesis of a PNA monomer involves the coupling of the protected AEG backbone, this compound, with a protected nucleobase acetic acid derivative (e.g., Thymin-1-yl-acetic acid). The exocyclic amino groups of adenine, cytosine, and guanine must also be protected (e.g., with Bhoc or Z groups) to prevent side reactions.[1]
References
- 1. chempep.com [chempep.com]
- 2. The Monomer of PNA: Understanding the Building Block of... [sbsgenetech.com]
- 4. Modified PNA Monomers - Danith Ly Group - Carnegie Mellon [chem.cmu.edu]
- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. This compound | 34046-07-6 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Solubility issues with Z-N-(N-beta-Boc-aminoethyl)-gly-OH in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Dimethylformamide (DMF).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in DMF due to the molecule's complex structure, featuring both the Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups. The following guide offers a systematic approach to overcoming these solubility issues.
Initial Checks:
-
Verify Solvent Quality: Ensure the DMF is high-purity and anhydrous. Water content can significantly decrease the solubility of protected amino acids.
-
Confirm Compound Purity: Impurities in the this compound can impede dissolution.
-
Accurate Concentration Calculations: Double-check all calculations to ensure the target concentration is not exceeding the solubility limit.
Troubleshooting Workflow Diagram:
Caption: A stepwise workflow for troubleshooting the dissolution of this compound in DMF.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
A1: Several factors can contribute to poor solubility. The presence of both the bulky, nonpolar Z and Boc protecting groups, along with the polar glycine backbone, can lead to complex intermolecular interactions that hinder solvation in a single solvent like DMF.[1] The purity of both the compound and the solvent is also a critical factor.[1]
Q2: Can I heat the mixture to improve solubility?
A2: Gentle warming of the solution to approximately 40°C can be effective in increasing solubility.[1] However, excessive heat should be avoided as it may lead to the degradation of the protected amino acid.[1] It is recommended to first try this on a small scale.
Q3: What are co-solvents and how can they help?
A3: Co-solvents are added in small quantities to the primary solvent to enhance solubility. For protected amino acids, stronger polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be effective.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been reported to be effective for dissolving difficult sequences.[2]
Q4: My compound precipitated out of the DMF solution. What should I do?
A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1]
Q5: Could solubility issues affect my subsequent reactions, like peptide coupling?
A5: Yes, poor solubility is a direct cause of low coupling efficiency in peptide synthesis.[1] If the protected amino acid is not fully dissolved, it is not fully available to react, leading to incomplete reactions and lower yields.
Quantitative Data
| Protected Amino Acid | Solvent | Approximate Solubility | Notes |
| Boc-Gly-OH | Water | ~25 mg/mL | - |
| Boc-Ala-OH | DMF | >100 mg/mL | - |
| Z-Gly-OH | Hot Water | Soluble | - |
| Z-Phe-OH | Ethanol | ~50 mg/mL | - |
This data is compiled from various sources and is intended for illustrative purposes only.
Experimental Protocols
Protocol for Dissolving this compound with Solubility Issues
This protocol outlines a stepwise approach to dissolve this compound when standard methods with DMF fail.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
High-purity, anhydrous DMSO or NMP
-
Sonicator
-
Water bath or heating block
Methodology:
-
Initial Attempt with DMF:
-
To a clean, dry vial, add the desired amount of this compound.
-
Add a small volume of DMF and vortex or stir the mixture at room temperature for 5-10 minutes.
-
If the compound does not dissolve, proceed to the next steps.
-
-
Gentle Heating and Sonication:
-
Place the vial in a sonicator bath for 5-10 minutes.[1]
-
If solubility is still an issue, gently warm the mixture in a water bath to a maximum of 40°C while continuing to stir.[1]
-
Allow the solution to cool to room temperature. If the compound remains dissolved, it can be used in the subsequent reaction. If it precipitates upon cooling, proceed to the next step.
-
-
Use of a Co-Solvent:
-
To the suspension in DMF, add a small amount of DMSO or NMP (e.g., 5-10% of the total volume) dropwise while vortexing.
-
Continue adding the co-solvent until the compound is fully dissolved. Be mindful that the properties of the solvent mixture will change, which may affect your subsequent reaction.
-
Signaling Pathway/Workflow Diagram:
The process of selecting a suitable solvent system can be visualized as a decision-making workflow.
Caption: A decision workflow for selecting an appropriate solvent system for this compound.
References
Preventing side reactions with Z-N-(N-beta-Boc-aminoethyl)-gly-OH
This guide provides researchers, scientists, and drug development professionals with technical support for using Z-N-(N-beta-Boc-aminoethyl)-gly-OH, a key building block in peptide synthesis and related research. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help prevent and resolve common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and applications of this compound?
This compound, also known as Cbz-N-(2-Boc-aminoethyl)glycine, is an N-substituted glycine derivative. Its structure incorporates two orthogonal protecting groups: the Z (or Cbz, benzyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group. This dual protection allows for selective deprotection at different stages of a synthesis, making it a versatile reagent for constructing complex peptides, peptidomimetics, and other organic molecules.[1][2][3][4] The N-substituted glycine core is a foundational element for peptoids.[5]
Q2: What are the general storage and handling recommendations for this reagent?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended. Avoid exposure to strong acids, bases, and high temperatures to prevent premature deprotection or degradation.
Q3: How do I selectively remove the Boc group without affecting the Z group?
The Boc group is acid-labile and can be selectively cleaved under acidic conditions while the Z group remains intact.[3][4] This is a cornerstone of the orthogonal protection strategy.[2] The most common method is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[4][]
Q4: What are the best conditions for removing the Z group while leaving the Boc group intact?
The Z group is typically removed by catalytic hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][7][8] These conditions are mild and will not cleave the acid-sensitive Boc group.[7] This allows for selective deprotection of the Z-protected amine.
Q5: What are the most common side reactions when using this reagent in a peptide coupling step?
When activating the carboxylic acid for coupling, several side reactions can occur:
-
N-acylurea formation: If using a carbodiimide coupling agent (like DCC or EDC), the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[9]
-
Premature Deprotection: Exposure to unintended acidic or basic conditions can lead to the loss of the Boc or Z group, respectively, though the Z group is generally stable to a wider range of conditions.[4]
-
Incomplete Coupling: Steric hindrance from the N-substituent can slow down the coupling reaction, leading to incomplete conversion. Using more efficient coupling reagents or extended reaction times may be necessary.
Q6: Can intramolecular cyclization be a problem with this molecule?
Intramolecular cyclization is a potential side reaction for N-substituted amino acids.[10][11][12] For example, after deprotection of the Boc group on the side chain, the newly freed amine could potentially react with the activated carboxyl group. To minimize this risk, it is advisable to perform the subsequent coupling reaction immediately after deprotection of either the N-terminus or the side chain, without isolating the intermediate.[13]
Data Presentation: Protecting Group Stability
The orthogonality of the Boc and Z protecting groups is critical for their successful application. The following table summarizes the stability of each group to common reagents.
| Reagent/Condition | Boc Group Stability | Z (Cbz) Group Stability | Primary Use |
| Strong Acid (e.g., TFA, HCl) | Labile (cleaved)[3][] | Stable[4] | Selective Boc deprotection |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[7] | Labile (cleaved)[7][8] | Selective Z deprotection |
| Mild Base (e.g., DIPEA, NaHCO₃) | Stable[14] | Stable[8] | Coupling reactions, Fmoc deprotection |
| Strong Base (e.g., NaOH, LiOH) | Stable[14] | Potentially labile at high temp. | Ester hydrolysis |
| Nucleophiles (e.g., Piperidine) | Stable[14] | Stable | Fmoc deprotection in SPPS |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from the N-substituent. 3. Formation of N-acylurea byproduct with carbodiimides.[9] | 1. Use a more efficient coupling reagent (e.g., HATU, HBTU). 2. Increase reaction time and/or temperature. 3. Add an additive like HOBt or Oxyma to suppress N-acylurea formation.[13] |
| Unexpected Byproduct Detected by LC-MS | 1. Premature deprotection of Boc group due to acidic contaminants. 2. Alkylation of sensitive residues (e.g., Trp) by t-butyl cations during Boc deprotection.[15] 3. Intramolecular cyclization. | 1. Ensure all reagents and solvents are anhydrous and free of acid. 2. Add scavengers (e.g., triisopropylsilane (TIS), thioanisole) during TFA-mediated Boc deprotection.[][15] 3. Proceed to the next coupling step immediately after deprotection.[13] |
| Failure to Remove Z Group | 1. Inactive hydrogenation catalyst. 2. Catalyst poisoning by sulfur-containing compounds. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the substrate and solvent are free from sulfur contaminants. |
| Both Protecting Groups are Cleaved | Accidental exposure to conditions that remove both groups (e.g., strong acidolysis followed by hydrogenation). | Carefully plan the synthetic route to ensure orthogonal conditions are maintained at each step. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using this compound
This protocol describes a typical procedure for coupling the reagent to a free amine (R-NH₂) using HATU as the coupling agent.
-
Dissolution: Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.4 equivalents) to the solution. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0 equivalent) to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of the Boc Group
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture). If the substrate contains acid-sensitive groups like tryptophan, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[13]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.[4]
-
Removal of Volatiles: Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Precipitation (Optional): The resulting amine salt can often be precipitated by adding cold diethyl ether.
Protocol 3: Selective Deprotection of the Z (Cbz) Group
-
Dissolution: Dissolve the Z-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[4]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir vigorously.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Remove the solvent under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Experimental workflow for a standard peptide coupling reaction.
Caption: Orthogonal deprotection strategy for Z and Boc groups.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Optimization of Coupling Efficiency for Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Welcome to the technical support center for the optimization of coupling efficiency for Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the coupling of this N-substituted glycine derivative.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: The coupling of N-substituted amino acids like this compound can present challenges due to steric hindrance around the nitrogen atom, which can slow down the reaction rate.[1] Additionally, as with many peptide couplings, incomplete activation, side reactions, and aggregation can lead to lower coupling yields.[2]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered or complex amino acid derivatives, more potent coupling reagents are often preferred. Onium salt-based reagents like HBTU, HATU, and PyBOP are generally more effective than standard carbodiimides (e.g., DCC, DIC) alone.[2][3] HATU is often considered more reactive than HBTU and is highly effective for hindered couplings.[2][4] The addition of additives like HOBt or OxymaPure to carbodiimide-mediated couplings can also enhance efficiency and minimize side reactions.[2][4]
Q3: What are common side reactions to watch for during the coupling of this compound?
A3: Common side reactions in peptide coupling include racemization and the formation of byproducts. With carbodiimide reagents, a significant side reaction is the O-to-N acyl shift of the activated carboxylic acid to form an N-acylurea, which is a stable byproduct that terminates the desired reaction.[3][5] Racemization can be a concern, especially with prolonged activation times or the use of excess base.[1] For amino acids with protected side chains, ensuring the stability of the protecting groups under the coupling conditions is also crucial.
Q4: How can I monitor the progress and completion of the coupling reaction?
A4: Qualitative tests are frequently used to monitor the presence of free primary and secondary amines on the solid support. The Kaiser test is a common method for detecting primary amines, where a positive result (blue/purple beads) indicates incomplete coupling.[6] For N-substituted amino acids where the Kaiser test might be less reliable, other tests like the chloranil test or the bromophenol blue test can be used.[7] For more precise analysis, quantitative methods like HPLC analysis of a small cleaved sample can be employed.[7]
Q5: Can reaction time and temperature be adjusted to improve coupling efficiency?
A5: Yes, for sterically hindered amino acids, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[1][2] A moderate increase in temperature (e.g., to 30-40°C) can also improve the reaction kinetics. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, particularly racemization.[2][6] Performing the coupling at 0°C is recommended for methods prone to racemization.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive qualitative test for free amines) | 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive. 2. Steric Hindrance: The bulky nature of the N-substituent is impeding the reaction.[2] 3. Reagent Quality: Degradation of the amino acid or coupling reagents.[6] 4. Peptide Aggregation: The growing peptide chain on the solid support is aggregating, limiting reagent access.[2] | 1. Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU or HBTU.[2] If using a carbodiimide, include an additive such as HOBt or OxymaPure.[4] 2. Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours or overnight.[2] Consider a moderate temperature increase (e.g., to 30-40°C), while monitoring for side reactions.[6] 3. Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[1][2] 4. Check Reagent Quality: Ensure all reagents are fresh and have been stored correctly.[6] 5. Address Aggregation: Use a lower-load resin or incorporate structure-breaking solvents like isopropanol in the coupling solvent mixture.[2] |
| High Levels of Racemization (Presence of diastereomeric impurities) | 1. Prolonged Activation Time: The activated amino acid exists for too long before coupling, allowing for oxazolone formation.[1][2] 2. Excessive Base: Too much tertiary amine base (e.g., DIPEA) can promote the abstraction of the α-proton.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate racemization.[6] | 1. Minimize Pre-activation Time: Mix the amino acid with the coupling reagent and additive for a short period (1-5 minutes) before adding it to the resin.[1] 2. Optimize Base Selection and Amount: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP). Use the minimum necessary amount of base.[2] 3. Control Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless necessary to overcome severe steric hindrance.[2] |
| Formation of N-Acylurea Byproduct (Observed with carbodiimide reagents) | Rearrangement of the O-acylisourea intermediate.[5] | 1. Use an Additive: The addition of HOBt or OxymaPure traps the activated carboxylic acid as a less reactive ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[4] 2. Solvent Choice: Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this side reaction.[5] |
| Poor Solubility of Reagents | The amino acid derivative or coupling reagents are not fully dissolved in the reaction solvent.[1] | 1. Optimize Solvent System: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used for their excellent solvating properties in solid-phase peptide synthesis (SPPS).[1] NMP is often considered superior for solvating the resin and reagents.[1] 2. Ensure Anhydrous Conditions: Use fresh, high-purity, anhydrous solvents, as water can interfere with the reaction.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide or Wang resin) with a free amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Piperidine (for Fmoc deprotection if applicable) or TFA (for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[8]
-
N-terminal Deprotection (if necessary):
-
For Fmoc-protected resin: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete removal of the Fmoc protecting group.[9] Wash the resin thoroughly with DMF (3x) and DCM (3x).[8]
-
For Boc-protected resin: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.[8] Wash the resin thoroughly with DCM (3x) and then DMF (3x).[8] Neutralize with a solution of 10% DIPEA in DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.[8]
-
Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-5 minutes at room temperature.[1][8]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For this N-substituted glycine, a longer coupling time may be beneficial.[9]
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., chloranil or bromophenol blue test) to check for the presence of free amines. If the test is positive, consider a second coupling (recoupling) by repeating step 3 with fresh reagents.[6]
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.[8] The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
Protocol 2: Coupling in Solution Phase using DIC/OxymaPure
This protocol is for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
DIC (Diisopropylcarbodiimide)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
NMM (N-Methylmorpholine)
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Neutralization of Amine: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add NMM (1.1 equivalents) to neutralize the salt and stir for 10 minutes at room temperature.[8]
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM.[8]
-
Coupling: Cool the carboxylic acid solution to 0°C in an ice bath. Add DIC (1.1 equivalents) to the cooled solution and stir for 10 minutes.[8]
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[8]
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A logical workflow for troubleshooting low coupling yields.
Caption: The experimental workflow for a single SPPS cycle.
Caption: Signaling pathway for carbodiimide activation and a common side reaction.
References
Technical Support Center: Z-N-(N-beta-Boc-aminoethyl)-gly-OH Deprotection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete N-tert-butyloxycarbonyl (Boc) deprotection of Z-N-(N-beta-Boc-aminoethyl)-gly-OH. This guide offers frequently asked questions (FAQs) and troubleshooting workflows to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection for this compound?
Incomplete Boc deprotection of this specific substrate in solution-phase synthesis can arise from several factors. The primary challenge is achieving selective removal of the acid-labile Boc group without affecting the also acid-sensitive benzyloxycarbonyl (Z) group.
Key causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may be too mild or the concentration too low for complete removal. The rate of Boc cleavage often has a second-order dependence on acid concentration, meaning a small decrease in strength can significantly slow the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: The deprotection is a kinetic process, and short reaction times or low temperatures may be insufficient for the reaction to reach completion.[2][3]
-
Steric Hindrance: The bulky nature of the Z-group and the overall structure of the molecule can sterically hinder the approach of the acid to the Boc group, slowing the cleavage reaction.[1][3][4]
-
Reagent Quality: The effectiveness of TFA can be compromised if it is old or has absorbed water, as water can decrease its effective acidity.[3] It is crucial to use fresh, high-purity reagents.[5]
Q2: How can I effectively monitor the progress of the Boc deprotection reaction?
Monitoring the reaction is critical to determine the optimal reaction time and prevent over-exposure to acidic conditions, which could cleave the Z-group. Several analytical techniques are suitable:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.[6] The deprotected product, a free amine, is typically more polar than the Boc-protected starting material and will have a lower Rf value.[6][7] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the newly formed primary amine, usually as a purple or yellow spot.[1][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product.[1][8] It provides confirmation by showing the expected mass change (loss of the Boc group, -100.12 Da). It can also detect the formation of the undesired product where both Boc and Z groups have been removed.
-
¹H NMR Spectroscopy: This method offers definitive structural confirmation. The completion of the reaction can be verified by the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[2]
Q3: My Boc deprotection is sluggish or incomplete using standard TFA/DCM conditions. What can I do?
If you observe incomplete deprotection, you can adjust the reaction conditions. However, any change must be made cautiously to maintain the integrity of the Z-group.
-
Increase Reaction Time: The simplest approach is to extend the reaction time and continue to monitor the progress closely using TLC or LC-MS.[3][7]
-
Increase TFA Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). For instance, if you started with 20% TFA, you might increase it to 30-50%.[8][9]
-
Increase Reaction Temperature: If extending time and concentration is insufficient, you can gently increase the temperature (e.g., from 0°C to room temperature, or up to 40°C).[1][9] This should be done with careful monitoring, as higher temperatures can also accelerate the cleavage of the Z-group.
-
Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane can be a more potent alternative to TFA/DCM.[1][6][10] The product will be isolated as the hydrochloride salt.[6]
Q4: I am observing the formation of byproducts, particularly from tert-butylation. How can this be prevented?
During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[11][12][13] This electrophile can react with nucleophilic sites on your molecule, such as electron-rich aromatic rings or heteroatoms, leading to undesired side products.[9][12]
To prevent this, "scavengers" should be added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include:
A standard scavenger cocktail might be a mixture of TFA/H₂O/TIS (95:2.5:2.5).[9]
Q5: Are there milder, alternative methods for Boc deprotection that would be more selective for my Z-protected compound?
Yes, when selectivity is critical, several milder methods can be employed that avoid the use of strong protic acids like TFA or HCl.
| Method/Reagent | Solvent(s) | Conditions | Time | Remarks |
| Lewis Acids | ||||
| Zinc Bromide (ZnBr₂) | CH₂Cl₂ | Room Temp | 12-24 h | A non-protic alternative that can be effective and selective.[6][14] |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂ | Room Temp | 12-24 h | Another effective Lewis acid option.[6][14] |
| Mild Protic Acids | ||||
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp | Variable | Can be used under milder conditions than TFA.[6][9] |
| Aqueous Phosphoric Acid | THF / Aqueous | 50 °C | 1-6 h | An environmentally benign option.[9][15] |
| Other Methods | ||||
| Oxalyl Chloride / Methanol | Methanol | Room Temp | 1-4 h | A mild and rapid method for various substrates.[5][16] |
| Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 h | A "green" and catalyst-free method if the substrate is thermally stable and water-soluble.[5][6][15] |
Troubleshooting Guides
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
TLC: Significant starting material spot remains (lower polarity, ninhydrin-negative).[2]
-
LC-MS: Large peak corresponding to the starting material mass persists.[2]
-
¹H NMR: A singlet corresponding to the Boc group's tert-butyl protons (~1.4-1.5 ppm) is still present in the crude product spectrum.[2]
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Extend the reaction duration and continue monitoring every 30-60 minutes.[7] |
| Low Acid Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[8] |
| Low Reaction Temperature | Allow the reaction to warm to room temperature or gently heat to ~40°C while carefully monitoring for side products.[1] |
| Poor Reagent Quality | Use fresh, anhydrous TFA and DCM.[5][17] |
| Steric Hindrance | Switch to a stronger deprotection agent, such as 4M HCl in 1,4-dioxane.[1][6] |
Problem 2: Loss of Z-Protecting Group (Lack of Selectivity)
Symptoms:
-
TLC: A new, more polar spot appears in addition to the desired product.
-
LC-MS: A peak corresponding to the mass of the fully deprotected molecule (loss of both Boc and Z groups) is detected.
| Possible Cause | Recommended Solution |
| Acidic Conditions Too Harsh | Decrease the concentration of TFA or run the reaction at a lower temperature (e.g., 0°C).[8] |
| Prolonged Reaction Time | Reduce the reaction time. Monitor closely and stop the reaction as soon as the starting material is consumed.[3] |
| High Reaction Temperature | Maintain the reaction at a lower temperature (0°C or room temperature). Avoid heating.[1] |
| Unsuitable Deprotection Agent | Switch to a milder, more selective deprotection method. Consider using Lewis acids (e.g., ZnBr₂) or oxalyl chloride/methanol.[5][6][16] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a general procedure for the removal of the N-Boc group in a solution-phase reaction.
Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS) (Optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a stir bar.[8][9]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8][18] If the substrate is sensitive to tert-butylation, add a scavenger like TIS (2.5-5% v/v) at this stage.[9][18]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8] Let the reaction proceed for 1-2 hours, or until completion is confirmed by monitoring.[1][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8][9]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[8][18]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[1][19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude deprotected product.[1][6]
-
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Eluent (e.g., a mixture of DCM and methanol, such as 9:1)[7][8]
-
Ninhydrin stain solution
-
Heat gun
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate baseline. It is also useful to spot the starting material as a reference.[7]
-
Elute the plate with a suitable polar mobile phase.[7]
-
Dry the plate thoroughly, using a heat gun if necessary to remove all traces of acid.[7]
-
Dip the plate in the ninhydrin stain solution and gently heat with a heat gun until spots appear.
-
The reaction is complete when the starting material spot (ninhydrin-negative) has disappeared and a new, lower Rf spot appears that turns a distinct color (e.g., purple or yellow) with ninhydrin, indicating the presence of a free amine.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. mcours.net [mcours.net]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Aggregation in Peptides Containing Z-N-(N-beta-Boc-aminoethyl)-gly-OH
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation-related challenges during the synthesis of peptides and peptoids incorporating Z-N-(N-beta-Boc-aminoethyl)-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
A1: this compound, also known as Z-Aeg(Boc)-OH, is an N-substituted glycine derivative commonly used in the synthesis of peptide nucleic acids (PNAs) and other peptide mimics.[1][2] Several factors related to its structure can contribute to aggregation during solid-phase peptide synthesis (SPPS):
-
Hydrophobicity: The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups are bulky and hydrophobic, which can promote intermolecular hydrophobic interactions, a known driver of aggregation.
-
Backbone Flexibility: As an N-substituted glycine (a peptoid monomer), it creates a tertiary amide bond in the peptide backbone. This removes the hydrogen bond donor capacity of the amide nitrogen and increases the flexibility of the chain, which can sometimes lead to conformations that favor aggregation.[3]
-
"Difficult Sequence" Propensity: Stretches of contiguous hydrophobic amino acids are known to be prone to aggregation, and the inclusion of Z-Aeg(Boc)-OH can exacerbate this issue.
Q2: What are the common signs of aggregation when using this compound in my synthesis?
A2: On-resin aggregation during SPPS can manifest in several ways:
-
Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink in the synthesis solvents.[4][5]
-
Slow or Incomplete Reactions: You may observe incomplete coupling, indicated by a persistent positive Kaiser test (for primary amines) or chloranil test (for secondary amines). Similarly, the deprotection step might be sluggish.[4][5]
-
Physical Appearance: In severe cases, the resin beads may clump together, and the solvent may drain slowly.
-
Low Yield and Purity: Upon cleavage and analysis, you may find a low yield of the target peptide and the presence of deletion or truncated sequences in the HPLC or mass spectrometry data.
Q3: My crude peptide containing this compound is insoluble after cleavage. What should I do?
A3: Post-cleavage insolubility is a strong indicator of aggregation. Here is a systematic approach to solubilization:
-
Start with Standard Solvents: Attempt to dissolve a small aliquot of the lyophilized peptide in common solvents like water, PBS, or acetonitrile/water mixtures. Use vortexing and sonication.
-
pH Adjustment: If the peptide is still insoluble, consider the theoretical isoelectric point (pI). If the peptide is acidic, try a dilute basic solution (e.g., 0.1% ammonium hydroxide). If it is basic, try a dilute acidic solution (e.g., 10% acetic acid).
-
Organic Solvents: For highly hydrophobic peptides, try dissolving the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or NMP first, and then slowly add your aqueous buffer to the dissolved peptide with vortexing.
-
Strong Denaturants: If the above methods fail and the peptide's tertiary structure is not critical for its intended application, you can use strong denaturants like 6 M guanidinium hydrochloride or 8 M urea.
Q4: Can the choice of synthesis strategy (Boc vs. Fmoc) influence aggregation with this residue?
A4: Yes, the synthesis strategy can play a role. The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help disrupt the formation of secondary structures and aggregates as they form on the resin.[6] In Fmoc-SPPS, the milder, basic conditions for deprotection may be less effective at disrupting these interactions, potentially allowing for more significant aggregation to build up.
Troubleshooting Guide
Encountering aggregation during the synthesis of peptides containing this compound can be a significant challenge. The following guide provides a systematic approach to troubleshoot and mitigate these issues.
Identifying the Problem
The first step is to recognize the signs of aggregation, as detailed in the FAQs. Monitoring the synthesis closely at each step is crucial.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing aggregation problems.
Caption: A logical workflow for troubleshooting peptide aggregation.
Quantitative Data Summary
| Strategy | Parameter | Typical Concentration/Condition | Expected Outcome | Reference(s) |
| Solvent Modification | Solvent System | Switch from DMF to NMP | Improved solvation of peptide chains, leading to better coupling efficiency and reduced aggregation. | |
| Chaotropic Agents | Salt Wash | 0.8 M NaClO₄ or LiCl in DMF | Disruption of secondary structures (β-sheets) through interference with hydrogen bonding. | |
| Elevated Temperature | Coupling/Deprotection | 50-90°C (Microwave) | Increased kinetic energy disrupts intermolecular hydrogen bonds, improving reaction efficiency. | |
| Structure-Disrupting Monomers | Pseudoproline Dipeptides | Inserted every 6-8 residues | Introduces a "kink" in the peptide backbone, preventing the formation of extended β-sheet structures. | |
| Backbone Protection | Dmb/Hmb Protecting Groups | Incorporated every 6-7 residues | Prevents hydrogen bonding at the amide backbone, a primary cause of aggregation. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is intended to disrupt secondary structures that have formed on the peptide-resin prior to a difficult coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the coupling of the next amino acid.
Protocol 2: Microwave-Assisted Synthesis for "Difficult" Sequences
Microwave synthesis can be highly effective at preventing aggregation by using elevated temperatures to disrupt intermolecular interactions.
-
Synthesizer Setup: Use a dedicated microwave peptide synthesizer.
-
Deprotection: Perform Fmoc deprotection at an elevated temperature (e.g., 75°C) for 3-5 minutes.
-
Coupling: Perform the coupling reaction at an elevated temperature (e.g., 75-90°C) for 5-10 minutes. Pre-activation of the amino acid is typically performed outside the microwave cavity.
-
Washing: Ensure thorough washing between steps as per the synthesizer's standard protocols.
Note: When using elevated temperatures, be mindful of potential side reactions such as racemization, especially for sensitive amino acids.
Protocol 3: Stepwise Solubilization of Aggregated Peptides
This protocol provides a systematic approach for dissolving a crude, aggregated peptide post-cleavage.
-
Initial Attempt: Suspend a small amount of the lyophilized peptide in deionized water or a standard buffer (e.g., PBS). Vortex and sonicate for 1-2 minutes.
-
pH Adjustment: If the peptide remains insoluble, add 10% acetic acid dropwise (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides) until the peptide dissolves.
-
Organic Co-solvent: If the peptide is still insoluble, dissolve it in a minimal volume of DMSO or NMP. Once fully dissolved, slowly add the desired aqueous buffer dropwise while vigorously vortexing. Stop if the solution becomes cloudy.
-
Denaturing Conditions: As a final resort for non-structural applications, dissolve the peptide in 6 M guanidinium hydrochloride or 8 M urea.
By following these guidelines and protocols, researchers can better anticipate, diagnose, and resolve aggregation issues when working with peptides containing this compound.
References
- 1. Boc-J(Z)-Aeg-OH For PNA synthesis - Creative Peptides [pna.creative-peptides.com]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing the N-substituted glycine analog, Z-N-(N-beta-Boc-aminoethyl)-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides with N-substituted glycine (peptoid) residues like this compound?
A: While the synthesis of peptoids, or N-substituted glycine oligomers, is generally straightforward, challenges can arise.[1][2] The lack of a backbone N-H bond prevents the formation of secondary structures like β-sheets, which can be a source of aggregation in traditional peptide synthesis.[3] However, aggregation can still occur, particularly with hydrophobic side chains.[4] The main challenges include:
-
Steric Hindrance: The substituted amino group can present steric hindrance, potentially slowing down the coupling reaction and requiring more potent coupling reagents.[5][6]
-
Incomplete Coupling: Due to steric hindrance or aggregation, the coupling of the subsequent amino acid may be incomplete, leading to deletion sequences.[4][7]
-
Side Reactions: As with any peptide synthesis, side reactions such as racemization can occur, although this is less of a concern for the achiral glycine backbone.[5][8] Other potential side reactions include the formation of unwanted byproducts from the coupling reagent itself.[5]
-
Purification Challenges: The final peptide's purity can be compromised by closely related impurities, such as deletion sequences, which can be difficult to separate during purification.[7]
Q2: How do I choose the right coupling reagent for incorporating this compound?
A: The choice of coupling reagent is critical for achieving high yield and purity.[9] For sterically hindered couplings, which can be the case with N-substituted amino acids, more reactive coupling reagents are generally preferred.[5][10]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings due to the formation of highly reactive OAt or OBt esters.[10][11] COMU, which is based on OxymaPure, is another excellent choice, offering high reactivity with a better safety profile than HOBt-based reagents.[10][12]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly in suppressing racemization.[9][10]
-
Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) are cost-effective but generally require an additive like HOBt or OxymaPure to improve efficiency and reduce side reactions.[9][11]
For challenging sequences, it's often beneficial to use a combination of a highly reactive coupling reagent and an additive.
Q3: What strategies can I employ to minimize aggregation during the synthesis?
A: Although N-substituted glycines disrupt the hydrogen bonding that leads to β-sheet formation, aggregation can still be an issue, especially in longer peptides or those with hydrophobic side chains.[3][4] Strategies to mitigate this include:
-
Solvent Choice: While DMF is a standard solvent, in cases of aggregation, using a solvent mixture like DMSO/DMF or NMP can help to disrupt intermolecular interactions.[11][13]
-
Elevated Temperature: Performing the synthesis at a higher temperature, for example, using microwave-assisted synthesis, can help to break up aggregates and improve coupling efficiency.[11][14]
-
Resin Choice: Using a low-substitution resin or a specialized resin like TentaGel can help to distance the growing peptide chains from each other, reducing the likelihood of aggregation.[15]
-
Backbone Protection: For particularly difficult sequences, incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby residue can disrupt aggregation.[15]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of Final Peptide | * Incomplete coupling reactions.[7] * Peptide aggregation on the resin.[3][4] * Side reactions consuming starting materials or product.[5] | * Switch to a more powerful coupling reagent (e.g., HATU, COMU).[10][11] * Perform a double coupling for the difficult residue.[11] * Increase the reaction temperature (microwave synthesis can be effective).[11][14] * Change the solvent to one with better-solvating properties (e.g., NMP, or a DMF/DMSO mixture).[11][13] * Use a resin with a lower loading capacity.[15] |
| Presence of Deletion Sequences in HPLC/MS | * Steric hindrance from the N-substituted glycine is preventing complete coupling of the next amino acid.[5][6] * On-resin aggregation is blocking access to the N-terminus.[3] | * Increase the coupling time and/or temperature for the amino acid following the N-substituted glycine. * Employ a stronger coupling reagent and consider using an additive like OxymaPure.[10] * After the coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of further deletion sequences.[7] |
| Difficult Purification of the Crude Peptide | * The presence of impurities that are structurally very similar to the target peptide (e.g., deletion sequences).[7] * The peptide is poorly soluble in the purification solvents. | * Optimize the synthesis to minimize the formation of impurities (see above). * If capping was not used during synthesis, consider it for future attempts to simplify the crude product mixture.[7] * For solubility issues, try different solvent systems for HPLC, such as those containing acetonitrile, methanol, or isopropanol with different acidic modifiers (TFA, formic acid). * Consider adding a solubilizing agent like a small amount of DMSO or using a different pH. |
| Unexpected Side Products | * Racemization of adjacent amino acid residues.[5][8] * Aspartimide formation if an Asp residue is present in the sequence.[8][15] * Byproducts from the coupling reagent.[5] | * To minimize racemization, use a phosphonium-based coupling reagent like PyBOP or add an agent like HOBt or OxymaPure to carbodiimide couplings.[9][11] * For aspartimide formation, use a backbone-protecting group on the preceding amino acid or use a modified Asp residue with a more sterically hindering side-chain protecting group.[13][15] * Ensure high-purity reagents and solvents are used to avoid unwanted side reactions.[5] |
Quantitative Data and Experimental Protocols
While specific quantitative data for the synthesis of peptides containing this compound is not widely published in comparative tables, the following tables provide a general comparison of coupling reagent performance, which is directly applicable.
Table 1: Comparison of Coupling Reagent Performance in Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent for sterically hindered couplings; fast reaction times.[10][11] | Higher cost; can cause side reactions with free amino groups.[12] |
| HBTU/TBTU | Uronium/Aminium Salt | High | Widely used, effective for most couplings.[5][10] | Based on potentially explosive HOBt; less effective than HATU for very difficult couplings.[12] |
| COMU | Uronium/Aminium Salt | Very High | Similar reactivity to HATU with a better safety profile (Oxyma-based).[10][12] | Higher cost. |
| PyBOP | Phosphonium Salt | High | Low racemization; does not react with free amino groups.[9][10][12] | Can be less stable in solution than uronium salts.[10] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective; low racemization.[9][11] | Slower reaction times; can be less efficient for sterically hindered amino acids.[9] |
Experimental Protocol: General Method for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general procedure for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (or this compound) (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the sterically hindered this compound, a longer reaction time or double coupling may be necessary.
4. Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Monitoring and Repetition:
-
Perform a Kaiser test or other amine test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and then with a solvent like dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) and subsequent processing.
Caption: A troubleshooting flowchart for addressing low yield and purity in peptide synthesis.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Technical Support Center: Cleavage of Peptides Containing Z-N-(N-beta-Boc-aminoethyl)-gly-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cleavage of synthetic peptides incorporating the modified amino acid Z-N-(N-beta-Boc-aminoethyl)-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the protecting groups on this compound and why are they important?
A1: This modified amino acid has two critical protecting groups:
-
Z (or Cbz): The benzyloxycarbonyl group protects the secondary amine of the glycine backbone. It is relatively stable to the milder acids used for repeated N-terminal Boc group removal during synthesis but can be cleaved by strong acids.
-
Boc: The tert-butyloxycarbonyl group protects the primary amine of the aminoethyl side chain. The Boc group is highly acid-labile.[1]
Both groups must be efficiently removed during the final cleavage step to yield the functional peptide. Their different acid lability requires a carefully selected cleavage cocktail.
Q2: What is the primary challenge when cleaving peptides with this modified residue?
A2: The main challenge is ensuring the complete and simultaneous removal of both the Z and Boc protecting groups, along with other side-chain protecting groups and the peptide from the resin, without causing unwanted side reactions. The Z group requires strong acidic conditions for efficient cleavage, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Incomplete cleavage can result in a heterogeneous mixture of partially protected peptides, complicating purification.
Q3: What is the role of a "scavenger" in a cleavage cocktail?
A3: During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups (e.g., t-butyl cations from Boc) and the resin linker.[2][3] These cations can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), leading to undesired modifications.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions.[2][3][4]
Q4: Can I use a standard TFA-based cleavage cocktail?
A4: A standard cleavage cocktail like 95% Trifluoroacetic Acid (TFA) with scavengers may not be sufficient for the complete removal of the more resilient Z group.[5] While excellent for removing Boc and other acid-labile groups, TFA alone often leads to incomplete Z group deprotection. Stronger acid systems are generally required for quantitative cleavage.
Troubleshooting Guide
Problem 1: Incomplete cleavage of the peptide from the resin or incomplete removal of protecting groups.
-
Symptom: HPLC analysis shows multiple peaks, and mass spectrometry (MS) confirms the presence of species with masses corresponding to the peptide still attached to protecting groups (e.g., +134 Da for Z, +100 Da for Boc).
-
Cause A: Inappropriate Cleavage Cocktail. The acid used may not be strong enough to cleave the Z group or other robust protecting groups like Arg(Tos).[6]
-
Solution A: Employ a stronger cleavage reagent. Anhydrous Hydrogen Fluoride (HF) is a very effective but hazardous option. Alternatives include Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
-
Cause B: Insufficient Reaction Time or Temperature. Cleavage reactions are time and temperature-dependent. Peptides with multiple sterically hindered or acid-resistant protecting groups may require longer reaction times.[6]
-
Solution B: Extend the cleavage time. For HF cleavage, reactions are typically run for 1-2 hours at 0°C. For peptides with Arg(Tos), this may be extended. For TFMSA or TFA-based cocktails, perform a time-course study (e.g., 2, 4, and 6 hours) and analyze the crude product by HPLC to determine the optimal duration.[6]
Problem 2: Presence of significant side-products in the crude peptide.
-
Symptom: HPLC analysis reveals major impurity peaks, and MS identifies masses corresponding to alkylated or oxidized peptides.
-
Cause A: Insufficient or Incorrect Scavengers. Reactive cations generated during cleavage have modified sensitive residues.[1] For example, t-butyl cations can alkylate the indole ring of Tryptophan.[7]
-
Solution A: Choose a scavenger cocktail tailored to your peptide's sequence. If the peptide contains sensitive residues like Cys, Met, or Trp, a simple cocktail may be insufficient.[3] Use a more robust scavenger mixture, such as "Reagent K," or add specific scavengers to counter expected side reactions.[8][9] For instance, 1,2-ethanedithiol (EDT) is effective for protecting Cysteine, and thioanisole helps prevent methionine oxidation and protects Tryptophan.[1]
-
Cause B: Oxidation of Methionine or Cysteine. Methionine can be oxidized to its sulfoxide form, especially if reagents are old or exposed to air.[1]
-
Solution B: Use fresh, high-purity reagents. Including scavengers like dimethyl sulfide (DMS) or using a "low-high" HF cleavage procedure can help reduce Met(O) back to Met.
Problem 3: Poor peptide precipitation or recovery after cleavage.
-
Symptom: Little to no precipitate forms when the TFA/acid solution is added to cold ether, or the resulting pellet is oily and difficult to handle.
-
Cause A: Peptide is highly hydrophobic. Peptides rich in hydrophobic residues may remain soluble in the ether/TFA mixture.[10]
-
Solution A: Try alternative precipitation or isolation methods. After removing the bulk of the TFA by rotary evaporation, you can try precipitating in a different non-polar solvent like hexane or a mixture of ether and hexane.
-
Cause B: Presence of scavenger adducts. Scavengers and their by-products can sometimes interfere with clean precipitation.
-
Solution B: Perform additional washes of the peptide pellet with cold diethyl ether to thoroughly remove residual scavengers and cleaved protecting groups.[11]
Cleavage Cocktail Selection and Data
The choice of cleavage cocktail is critical and depends on the entire peptide sequence, not just the modified residue.
Table 1: Common Strong-Acid Cleavage Cocktails for Boc-SPPS
| Cocktail ID | Composition | Recommended Use & Key Features |
| High HF | 90% Anhydrous HF / 10% Anisole (or p-cresol) | Gold Standard for Boc-SPPS. Highly effective for removing all protecting groups, including Z and Arg(Tos). Extremely hazardous; requires specialized equipment.[1] |
| Low-High HF | Low: 25% HF / 65% DMS / 10% p-cresol; High: 90% HF / 10% p-cresol | Two-step procedure. The "low" step uses an SN2 mechanism to minimize side reactions with Tyr, Asp, and Glu, and reduces Met(O). The "high" step completes the cleavage. |
| TFMSA | TFMSA / TFA / m-cresol / Thioanisole | A strong acid alternative to HF that can be used in standard glassware. Effective for most protecting groups. |
| TMSOTf | TMSOTf / TFA / m-cresol | Another strong acid alternative to HF. Note that it does not reduce methionine sulfoxide (Met(O)).[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust TFA-based cocktail for peptides containing multiple sensitive residues. May not be sufficient for complete Z-group removal in all cases.[8][9] |
Note: Composition percentages are approximate and may be adjusted based on the specific peptide sequence.
Experimental Protocols
Protocol 1: TFMSA Cleavage Protocol
This protocol is a common alternative to HF for peptides requiring strong acid cleavage.
-
Resin Preparation: Place up to 200 mg of the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar.
-
Pre-cooling: Cool the flask to 0°C in an ice bath.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common mixture is Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-cresol in a 1:10:1 ratio. For peptides with Trp, add thioanisole.
-
Cleavage Reaction: Add the pre-cooled cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin). Stir the mixture at 0°C for 2-4 hours.
-
Peptide Precipitation: Filter the resin away from the acid solution. Slowly add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with gentle stirring.
-
Isolation: A precipitate should form. Pellet the peptide by centrifugation at a low speed (e.g., 3000 x g) for 5 minutes.
-
Washing: Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether, repeating the centrifugation and decanting steps to remove residual scavengers.[11]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: High-HF Cleavage Protocol
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must only be performed by trained personnel using a dedicated, HF-resistant apparatus and fume hood.
-
Resin Preparation: Place the dried peptide-resin (up to 500 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., 1 mL of p-cresol or anisole per gram of resin).
-
HF Distillation: Cool the reaction vessel to -5 to 0°C using an ice/salt bath. Carefully distill the required amount of anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[1]
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This is a critical step and must be done carefully according to the apparatus instructions.
-
Peptide Extraction & Precipitation: Once all HF is removed, wash the residue (resin and cleaved peptide) with cold diethyl ether to remove the scavengers. Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide.
Visual Guides
Caption: Experimental workflow for peptide cleavage and isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Managing steric hindrance with Z-N-(N-beta-Boc-aminoethyl)-gly-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Z-N-(N-beta-Boc-aminoethyl)-gly-OH. The content is structured to address common challenges, particularly those related to steric hindrance, during its application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected N-substituted glycine derivative. Its chemical formula is C17H24N2O6 with a molecular weight of 352.38 g/mol [1]. It is primarily used as a building block in the synthesis of peptoids (oligomers of N-substituted glycines) and other peptide mimetics.[2] These molecules are of interest in drug discovery and materials science due to their enhanced proteolytic stability and diverse structural possibilities compared to natural peptides.
Q2: What are the main challenges when using this compound in synthesis?
The primary challenge associated with this compound, and N-substituted glycine derivatives in general, is steric hindrance. The bulky N-substituent, which includes a Boc-protected aminoethyl group, can significantly impede the coupling reaction to the growing polymer chain. This can lead to:
-
Low Coupling Yields: The steric bulk hinders the approach of the activated carboxyl group to the amine, slowing down or preventing the reaction.
-
Aggregation: Hydrophobic interactions between the growing peptoid chains, particularly with bulky side chains, can cause them to aggregate on the solid support, leading to incomplete reactions.[3]
-
Increased Risk of Side Reactions: Forcing conditions required to overcome steric hindrance, such as prolonged reaction times or elevated temperatures, can increase the likelihood of side reactions like racemization.
Q3: How can I improve coupling efficiency when working with this sterically hindered monomer?
Several strategies can be employed to improve coupling efficiency:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent onium-salt-based reagents are recommended.
-
Optimization of Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly impact the outcome.
-
Use of Additives: Certain additives can enhance the reactivity of the activated ester and suppress side reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling | Insufficiently active coupling reagent: Standard carbodiimide reagents (e.g., DCC, EDC) may be too weak for this sterically hindered monomer. | Use a more potent coupling reagent: Onium-salt based reagents like HATU, HBTU, or COMU are highly recommended as they form highly reactive active esters. |
| Steric hindrance from the N-substituent: The bulky Boc-protected aminoethyl group is physically obstructing the reaction site. | Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Gentle heating (e.g., 35-50°C) can also improve yields, but should be monitored to avoid side reactions. | |
| Aggregation of the growing peptoid chain: The polymer chains are clumping together on the resin, preventing access of reagents. | Change the solvent: N-Methyl-2-pyrrolidone (NMP) is often better than Dimethylformamide (DMF) at disrupting aggregation. Adding chaotropic salts or detergents can also help.[3] | |
| Incomplete Deprotection of the Boc Group | Insufficient deprotection time or reagent concentration: The acidic reagent is not fully accessing the Boc group. | Increase deprotection time: Extend the treatment with the deprotection solution (e.g., 20% piperidine in DMF for Fmoc strategy, or TFA for Boc strategy) and perform a second treatment if necessary. |
| Aggregation hindering reagent access: Similar to coupling issues, aggregation can prevent the deprotection reagent from reaching the N-terminus. | Improve resin swelling and disrupt aggregation: Ensure the resin is fully swollen before deprotection. Use solvents and additives that minimize aggregation as mentioned above. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more cycles: A portion of the growing chains did not react with the incoming monomer. | Double coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated monomer to the resin to drive the reaction to completion. |
| Incomplete deprotection: The N-terminus of some chains was not deprotected, preventing further elongation. | Optimize deprotection conditions: Ensure complete deprotection by extending the reaction time or using a fresh batch of deprotection reagent. Monitor completion with a colorimetric test (e.g., Kaiser test for primary amines). |
Quantitative Data Summary
The choice of coupling reagent is critical when dealing with sterically hindered monomers. The following table summarizes the relative effectiveness of common coupling reagents in such scenarios.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| DCC/EDC | Carbodiimide | 2-12 h | Low | Often requires an additive like HOBt. Prone to side reactions. |
| HBTU | Uronium Salt | 30 min - 2 h | High | Generally effective and widely used. |
| HATU | Uronium Salt | 15 min - 1 h | Very High | Often considered the most effective for difficult couplings due to the formation of a highly reactive OAt-ester. |
| PyBOP | Phosphonium Salt | 30 min - 2 h | High | Good for reducing racemization. |
| COMU | Uronium Salt | 15 min - 1 h | Very High | A newer generation reagent with high reactivity. |
Experimental Protocols
Representative Protocol for Solid-Phase Submonomer Synthesis of a Peptoid Incorporating this compound
This protocol outlines a single coupling cycle for incorporating the title monomer onto a solid-phase support using the submonomer method.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Primary amine for the subsequent residue
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group from the resin linker.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Acylation (Bromoacetylation):
-
In a separate vial, dissolve bromoacetic acid (10 eq. relative to resin loading) and DIC (10 eq.) in DMF.
-
Add the activated bromoacetic acid solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Nucleophilic Displacement (Incorporation of the Monomer):
-
Dissolve this compound (as the primary amine component after deprotection of the Z-group, or using a suitable primary amine for the submonomer step) in DMF or NMP.
-
Add the solution to the bromoacetylated resin.
-
Agitate for 2 hours at room temperature. For sterically hindered amines, this step may require longer reaction times or gentle heating.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Monitoring and Next Cycle:
-
Perform a colorimetric test (e.g., Kaiser test) to ensure the absence of free primary amine, indicating complete coupling.
-
If the test is positive, a second coupling may be necessary.
-
The resin is now ready for the next acylation and displacement cycle to elongate the peptoid chain.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Solid-phase submonomer synthesis workflow for peptoid elongation.
Caption: Troubleshooting logic for low coupling yields.
References
Validation & Comparative
A Comparative Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH in Peptide Synthesis
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. This guide provides a detailed comparison of two non-standard amino acid derivatives, Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH, focusing on their application in solid-phase peptide synthesis (SPPS). The core difference between these two molecules lies in their N-terminal protecting groups: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This dictates fundamentally different synthetic strategies, each with distinct advantages and limitations.
Core Physicochemical Properties
While specific experimental data for a direct comparison of these two molecules is not extensively published, their general properties can be inferred from their constituent protecting groups.
| Property | This compound | Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH | References |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-fluorenylmethoxycarbonyl (Fmoc) | [1] |
| Molecular Formula | C17H24N2O6 | C24H28N2O6 | [1],[2] |
| Molecular Weight | 352.38 g/mol | 440.49 g/mol | [1],[2] |
| Solubility | Generally soluble in organic solvents like DMF, DCM, and NMP. | Generally soluble in polar aprotic solvents like DMF and NMP. | [3],[4] |
| Storage Conditions | Typically stored at 2-8°C. | Typically stored at 2-8°C. | [5] |
Synthetic Strategy and Performance
The choice between the Z- and Fmoc-protected derivatives dictates the entire solid-phase peptide synthesis (SPPS) workflow, from resin selection to deprotection and cleavage conditions. This is due to the orthogonal nature of the protecting groups employed in each strategy.[]
| Parameter | Z/Boc Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH) | References |
| Nα-Deprotection | The Z-group is typically removed at the final cleavage step. During chain elongation, a Boc (tert-butyloxycarbonyl) protecting group would be used for temporary Nα-protection, which is removed by moderate acid (e.g., 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)).[7][8] | The Fmoc group is base-labile and is removed at each cycle of amino acid addition using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[9][10] | |
| Side-Chain Protection | The Boc group on the beta-aminoethyl side chain is acid-labile and will be removed during the final cleavage step with strong acid (e.g., HF, TFMSA).[8] | The Boc group on the beta-aminoethyl side chain is stable to the basic conditions used for Fmoc deprotection, providing orthogonality. It is removed during the final cleavage from the resin with strong acid (e.g., TFA).[] | |
| Resin Compatibility | Typically used with resins that are stable to the repetitive acid treatment for Boc deprotection, such as Merrifield or PAM resins.[8] | Compatible with a wide range of acid-labile resins, such as Wang, Rink Amide, and 2-chlorotrityl chloride resins.[11] | |
| Final Cleavage | Requires strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the Z and Boc protecting groups. This requires specialized equipment.[8] | Milder final cleavage conditions using a cocktail based on trifluoroacetic acid (TFA), which also removes the tBu-based side-chain protecting groups.[9] | |
| Potential Side Reactions | Acid-catalyzed side reactions: Repetitive acid treatment can lead to side reactions, especially with sensitive amino acids.[12] Aggregation: Can be advantageous for synthesizing long or hydrophobic peptides as the protonated peptide chain can reduce aggregation.[7] | Base-induced side reactions: Diketopiperazine formation at the dipeptide stage and aspartimide formation can occur.[12] Aggregation: Can be problematic for certain sequences, though the use of specialized solvents or additives can mitigate this.[13] | |
| Automation Friendliness | Less commonly used in modern automated synthesizers due to the harsh cleavage conditions and potential for acid-catalyzed side reactions. | The most widely used chemistry in automated solid-phase peptide synthesizers due to its milder, repetitive deprotection steps and final cleavage conditions.[14] |
Experimental Protocols
The following are generalized protocols for a single coupling cycle in solid-phase peptide synthesis using the Z/Boc and Fmoc/tBu strategies.
Protocol 1: Z/Boc Strategy Coupling Cycle
This protocol assumes a Boc-protected amino acid is being coupled to a deprotected amine on the resin. The Z-protected amino acid would typically be incorporated in a solution-phase synthesis or as a special building block in SPPS where the Z-group is removed at the end.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh portion of the TFA/DCM solution.
-
Agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3-5 times).[7]
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (3 times, 1-2 minutes each) to neutralize the protonated amine.
-
Wash the resin thoroughly with DCM (3-5 times).[8]
-
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., Boc-N-(N-beta-Boc-aminoethyl)-gly-OH, if it were used in a Boc-SPPS) and an activating agent (e.g., HBTU/HATU) in DMF or a DCM/DMF mixture.
-
Add DIPEA to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[15]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.
Protocol 2: Fmoc/tBu Strategy Coupling Cycle
This protocol describes the incorporation of Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH.
-
Resin Swelling: Swell the appropriate acid-labile resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]
-
Fmoc Deprotection:
-
Coupling:
-
In a separate vessel, dissolve Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH (typically 3-5 equivalents) and an activating agent (e.g., HBTU, HATU, or HCTU, at slightly less than 1 equivalent to the amino acid) in DMF.[17]
-
Add an excess of a tertiary base (e.g., DIPEA, typically 2 equivalents to the activating agent) to the mixture to facilitate the activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test like the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.
Signaling Pathways and Experimental Workflows
The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.
Caption: Z/Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Conclusion and Recommendations
The choice between this compound and Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH is fundamentally a choice between the Z/Boc and Fmoc/tBu solid-phase peptide synthesis strategies.
This compound , and the broader Z/Boc strategy, represents an older but still relevant methodology. It can be advantageous for the synthesis of certain long or hydrophobic peptides that are prone to aggregation under Fmoc conditions.[7] However, the requirement for hazardous strong acids for final cleavage limits its widespread use, especially in laboratories not equipped with specialized apparatus.
Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH is aligned with the modern standard for SPPS. The Fmoc/tBu strategy offers milder deprotection and cleavage conditions, making it more compatible with a wider range of sensitive functionalities and significantly more amenable to automation.[14] For most applications, especially in a research and drug discovery setting, the Fmoc-protected derivative is the more practical and versatile choice.
Ultimately, the decision should be guided by the specific requirements of the target peptide, the available laboratory infrastructure, and the scale of the synthesis. For routine peptide synthesis, high-throughput applications, and the synthesis of peptides with acid-sensitive moieties, the Fmoc-protected building block is generally preferred.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Boc and Fmoc Strategies in Peptide Synthesis
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions. Two methodologies, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, have dominated the field. This guide offers a detailed, objective comparison of these two approaches to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic goals.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the iterative removal of the temporary α-amino protecting group and the final cleavage of the peptide from the solid support.[1]
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This reliance on graduated acid lability means the Boc strategy is not fully orthogonal.[3]
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This represents a truly orthogonal scheme, as the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[3][]
Performance Insights: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[2] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[2][] However, the choice of strategy can significantly impact the final yield and purity, especially for "difficult sequences."
Table 1: General Performance Comparison of Boc and Fmoc Strategies
| Parameter | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability)[3] | Fully Orthogonal[3] |
| Typical Yield per Step | High, but can be affected by aggregation | >99%[2][] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Safety Considerations | Requires specialized apparatus for hazardous HF handling | Avoids highly corrosive HF |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
Table 2: Illustrative Performance for a Proline-Containing Decapeptide
Note: This data is illustrative and based on general observations. Actual results will vary based on the specific peptide sequence and experimental conditions.[7]
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) |
| Overall Yield (%) | ~20-50% | ~30-60% |
| Key Challenge | Handling of hazardous HF | Potential for diketopiperazine formation at the dipeptide stage |
Table 3: Performance in the Synthesis of "Difficult" Peptides
For sequences prone to aggregation, such as hydrophobic peptides, the Boc strategy can offer advantages. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[2]
| Peptide Sequence | Strategy | Coupling Reagent/Conditions | Crude Purity (%) | Reference |
| Acyl Carrier Peptide (65-74) | Fmoc | HATU, 2 x 1 min | 83.63 | [2] |
| Acyl Carrier Peptide (65-74) | Fmoc | HCTU, 2 x 20 min | 81.33 | [2] |
| Acyl Carrier Peptide (65-74) | Fmoc | COMU, 2 x 1 min | 79.00 | [2] |
| Human Amylin (1-37) | Fmoc | HCTU, with pseudoproline dipeptides | Not specified, but successful synthesis achieved | [8] |
Experimental Protocols
Detailed methodologies for key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 1-2 hours.
-
Deprotection (Boc Removal):
-
Pre-wash the resin with 50% TFA in DCM for 5 minutes.
-
Treat the resin with 50% TFA in DCM for 15-25 minutes.
-
Wash the resin with DCM, followed by isopropanol and then DCM to remove residual acid.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Activate the incoming Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a strong acid cleavage cocktail (e.g., HF with scavengers like anisole) at 0°C for 1-2 hours in a specialized apparatus.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for at least 30 minutes.
-
Deprotection (Fmoc Removal):
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.
-
Drain and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence.
-
Final Cleavage and Side-Chain Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin.
-
React for 2-3 hours at room temperature.
-
Filter to collect the peptide solution.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Visualizing the Workflows
The cyclical nature of both SPPS strategies can be visualized as follows:
References
Orthogonal Protection Strategies: A Comparative Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH
In the landscape of peptide synthesis and the development of complex peptide-based therapeutics, the use of specialized building blocks with orthogonal protecting groups is paramount for achieving high purity and enabling selective modifications. Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a key reagent that incorporates two distinct amine protecting groups, the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, offering a versatile platform for advanced peptide and peptidomimetic synthesis, particularly in the construction of Peptide Nucleic Acids (PNAs).
This guide provides an objective comparison of the orthogonal protection strategy offered by this compound against its primary alternative, Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH. This comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic goals.
Core Principles of Orthogonality: Z/Boc vs. Fmoc/Boc
The central advantage of this compound lies in the differential lability of the Z and Boc protecting groups. The Z group is stable to the acidic conditions used to remove the Boc group, and conversely, the Boc group is stable to the hydrogenolysis conditions used to cleave the Z group. This orthogonality allows for the selective deprotection and subsequent functionalization of two distinct amino groups within the same molecule.
The primary alternative, Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH, also offers an orthogonal protection scheme. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions (typically piperidine), while the Boc group is removed with acid. The choice between a Z/Boc and an Fmoc/Boc strategy often depends on the overall synthetic plan, the nature of the target molecule, and compatibility with other protecting groups in the sequence.
Performance Comparison of Key Alternatives
The selection of a protected aminoethyl glycine derivative significantly impacts the overall yield, purity, and efficiency of the synthetic process. The following table summarizes illustrative performance metrics for this compound and its Fmoc-protected counterpart.
| Parameter | This compound | Fmoc-N-(N-beta-Boc-aminoethyl)-gly-OH | Key Considerations & Citations |
| Nα-Protection Strategy | Z (Benzyloxycarbonyl) / Boc | Fmoc (9-Fluorenylmethyloxycarbonyl) / Boc | The Z/Boc strategy is a classic approach, while Fmoc/Boc is more prevalent in modern solid-phase peptide synthesis (SPPS).[1][2] |
| Orthogonal Deprotection Conditions | Z: H₂/Pd or strong acid (HBr/AcOH) Boc: Moderate acid (TFA) | Fmoc: Base (e.g., 20% piperidine in DMF) Boc: Acid (TFA) | The choice of deprotection reagents dictates compatibility with other protecting groups and the solid support.[1] |
| Typical Crude Peptide Purity | 80-90% | 85-95% | Purity is sequence-dependent. The milder conditions of the Fmoc strategy can sometimes lead to higher purity.[3] |
| Overall Yield | Good to High | High | Fmoc chemistry often provides higher overall yields in SPPS due to milder repetitive deprotection steps. |
| Side Reaction Profile | Potential for benzyl ether formation during strong acid cleavage. | Potential for dibenzofulvene adduct formation and piperidine-related side reactions. | Careful selection of scavengers during cleavage is crucial for both strategies. |
| Compatibility with SPPS | Less common in modern automated SPPS due to the harsh conditions for Z-group removal. | The standard for automated SPPS due to the mild, base-catalyzed Fmoc deprotection.[2] | |
| Applications | Solution-phase synthesis, synthesis of PNA monomers where Z-protection is preferred. | Predominantly used in SPPS for peptides and PNAs.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of orthogonal protection strategies. Below are representative protocols for the selective deprotection of the Z and Boc groups from this compound.
Protocol 1: Selective Deprotection of the Z-group (Hydrogenolysis)
Objective: To selectively remove the Z-group while leaving the Boc-group intact.
Materials:
-
This compound derivative (1 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the Z-protected compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the Z-deprotected product.
Protocol 2: Selective Deprotection of the Boc-group (Acidolysis)
Objective: To selectively remove the Boc-group while leaving the Z-group intact.
Materials:
-
This compound derivative (1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, if necessary)
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (typically 25-50% v/v). If acid-sensitive groups are present, include appropriate scavengers.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting product is the TFA salt of the Boc-deprotected amine. This can be used directly in the next step or neutralized with a mild base.
Visualization of Orthogonal Deprotection
The following diagrams illustrate the orthogonal deprotection strategies for this compound.
Conclusion
The choice between this compound and its Fmoc-protected alternative is a critical decision in the design of a synthetic route for complex peptides and peptidomimetics. The Z/Boc strategy, while being a more traditional approach, offers a robust and reliable method for orthogonal protection, particularly in solution-phase synthesis. The Fmoc/Boc strategy is the current standard for solid-phase peptide synthesis due to its milder deprotection conditions and compatibility with automated synthesizers.
This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their project, including the desired scale of synthesis, the presence of other sensitive functional groups, and the overall synthetic strategy. The provided protocols offer a starting point for the selective deprotection of the Z and Boc groups, which can be further optimized based on the specific substrate and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity in Peptide Nucleic Acid (PNA) Synthesis: The Role of Z-N-(N-beta-Boc-aminoethyl)-gly-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of peptide nucleic acids (PNAs), the purity of the final oligomer is paramount to ensuring reliable experimental outcomes and therapeutic efficacy. The choice of monomer chemistry significantly influences the purity profile of the synthesized PNA. This guide provides an objective comparison of PNA synthesis utilizing the Boc/Z-protected monomer, Z-N-(N-beta-Boc-aminoethyl)-gly-OH, against its primary alternatives: the Fmoc/Bhoc protection strategy and the submonomer synthesis approach. We present a summary of available data, detailed experimental protocols, and visualizations to aid in selecting the optimal synthesis strategy.
Peptide Nucleic Acids are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts strong and specific binding to DNA and RNA, along with resistance to enzymatic degradation. The solid-phase synthesis of these oligomers relies on the sequential addition of protected monomers. The purity of the final PNA product is critically dependent on the efficiency of these coupling and deprotection steps, which are dictated by the chosen protecting group strategy.
Comparative Analysis of PNA Synthesis Strategies
The three predominant strategies for PNA synthesis are the Boc/Z, Fmoc/Bhoc, and submonomer methods. Each approach presents a unique set of advantages and challenges that impact the purity of the resulting PNA oligomers.
Boc/Z Strategy: This classical approach utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the backbone amine and benzyloxycarbonyl (Z) for the permanent protection of the exocyclic amines of the nucleobases. The monomer specified, this compound, is a key building block for this methodology. While this strategy is often considered to yield high-purity PNA, it requires the use of harsh acids like trifluoroacetic acid (TFA) for Boc group removal in each cycle and hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage and deprotection.[1][2]
Fmoc/Bhoc Strategy: As a milder alternative, this method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone amine and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[1][3] This orthogonality allows for selective deprotection under gentler conditions, making it compatible with a wider range of sensitive modifications and automated synthesizers.[4] However, side reactions during the base-mediated Fmoc deprotection can sometimes lead to a more complex impurity profile compared to the Boc/Z strategy.[4]
Submonomer Strategy: This approach builds the PNA backbone on the solid support in a stepwise fashion, first introducing a protected aminoethyl unit and then acylating it with the nucleobase acetic acid. This method can circumvent the solubility issues associated with some fully protected monomers and offers flexibility in introducing backbone modifications.[5][6] The efficiency and purity of this method are highly dependent on the success of the on-resin alkylation and acylation steps.
| Synthesis Strategy | Key Monomer/Precursors | Backbone Protecting Group | Nucleobase Protecting Group | Deprotection/Cleavage Conditions | Reported Purity/Yield | Key Advantages | Key Disadvantages |
| Boc/Z | This compound | Boc (acid-labile) | Z (hydrogenolysis/strong acid) | Repetitive strong acid (TFA); Final cleavage with HF or TFMSA.[1][2] | High purity, with an average coupling yield of 99.4% reported for an optimized automated protocol.[2] | Generally considered to produce high-purity PNAs with fewer side reactions.[4] | Requires harsh and hazardous reagents; not compatible with many sensitive modifications.[1] |
| Fmoc/Bhoc | Fmoc-N-(aminoethyl)-glycine monomers with Bhoc-protected nucleobases | Fmoc (base-labile) | Bhoc (acid-labile) | Repetitive base (piperidine); Final cleavage with TFA.[7] | Good, though potentially more side products than Boc/Z. Minor base-catalyzed rearrangements reported.[4] | Milder conditions; compatible with automated DNA synthesizers and sensitive modifications.[3][4] | Potential for base-mediated side reactions; may result in a more complex impurity profile.[4] |
| Submonomer | Bromoacetic acid, protected ethylenediamine, nucleobase acetic acids | Varies (e.g., Fmoc) | Varies (e.g., Boc) | Dependent on the specific protecting groups used in the on-resin assembly. | High optical purity reported for chiral PNAs; overall yields can be moderate (e.g., 5-8% after purification for some modified PNAs).[6] | Circumvents monomer solubility issues; allows for facile introduction of backbone modifications.[5][6] | Requires optimization of on-resin reactions; can be a longer overall process. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the outcomes of different PNA synthesis strategies. Below are generalized protocols for the key synthesis and analysis procedures.
PNA Synthesis Protocols
1. Boc/Z-based Solid-Phase PNA Synthesis
This protocol is adapted for manual or automated synthesis using this compound and corresponding monomers for other nucleobases.
-
Resin Preparation: Start with a suitable resin, such as 4-methylbenzhydrylamine (MBHA).
-
Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing PNA chain.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Dissolve the incoming Boc/Z-protected PNA monomer and an activating agent (e.g., HATU) in a suitable solvent like N-methylpyrrolidone (NMP). Add this solution to the resin and allow the coupling reaction to proceed.
-
Capping: To block any unreacted amino groups, treat the resin with a capping solution, such as acetic anhydride and pyridine in DMF.
-
Cycle Repetition: Repeat the deprotection, neutralization, coupling, and capping steps for each monomer in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the PNA from the resin and remove the Z-protecting groups from the nucleobases using a strong acid like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF).[8]
-
Precipitation: Precipitate the crude PNA from the cleavage cocktail using cold diethyl ether.
2. Fmoc/Bhoc-based Solid-Phase PNA Synthesis
This is a widely used method, particularly on automated synthesizers.
-
Resin: Utilize an acid-labile linker resin, such as PAL-PEG-PS or XAL-PEG-PS.[7]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus by treating the resin with a solution of 20% piperidine in DMF.[1]
-
Activation and Coupling: Pre-activate the incoming Fmoc/Bhoc PNA monomer with an activating agent like HATU and a base such as DIPEA and lutidine in NMP. Add the activated monomer solution to the resin to facilitate coupling.[7]
-
Capping: Cap any unreacted chains with a mixture of acetic anhydride and lutidine in DMF.[7]
-
Cycle Repetition: Repeat the deprotection, coupling, and capping steps for each monomer.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA and a scavenger like m-cresol, to simultaneously cleave the PNA from the resin and remove the Bhoc protecting groups.[7]
-
Precipitation: Isolate the crude PNA by precipitation with cold diethyl ether.[7]
3. Submonomer Solid-Phase PNA Synthesis
This method involves the on-resin construction of each monomer unit.
-
Acylation: Acylate the resin-bound amine with an activated form of bromoacetic acid (e.g., using N,N'-diisopropylcarbodiimide).[5]
-
Displacement: Introduce the PNA side chain by nucleophilic displacement of the bromide with a primary amine corresponding to the desired nucleobase-containing moiety.[5]
-
Cycle Repetition: Repeat this two-step cycle for each monomer unit.
-
Cleavage and Deprotection: Once the desired length is achieved, cleave the PNA from the solid support and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).[5]
Purity Analysis Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of PNA oligomers.
-
Column: A C8 or C18 reversed-phase column is typically used.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the PNA and its impurities. A typical gradient might be 5% to 65% B over 30-40 minutes.
-
Temperature: The column is often heated to 55-60 °C to prevent aggregation of the PNA oligomers, which can otherwise lead to poor peak shape and inaccurate purity assessment.[7][9]
-
Detection: UV absorbance is monitored at a wavelength of 260 nm.
-
Purity Calculation: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is used to confirm the identity of the synthesized PNA by verifying its molecular weight.
-
Matrix: A suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is mixed with the purified PNA sample.
-
Sample Preparation: A small volume of the PNA-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
-
Analysis: The target plate is irradiated with a laser, causing the PNA molecules to desorb and ionize. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of the full-length PNA oligomer. The presence of other peaks can indicate impurities such as truncated or modified sequences.
Visualizing Synthesis and Analysis Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the synthesis and analysis processes.
References
- 1. peptide.com [peptide.com]
- 2. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Peptides Containing N-Substituted Glycine Residues
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, peptidomimetics have emerged as a promising class of molecules that retain the biological activity of peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation. This guide provides a comparative analysis of the biological activity of peptoids, specifically those containing N-substituted glycine units like N-(2-aminoethyl)glycine, against traditional peptides. Peptoids, or oligomers of N-substituted glycines, are structural isomers of peptides where the side chain is shifted from the α-carbon to the backbone nitrogen.[1] This subtle alteration confers remarkable resistance to proteolysis, enhancing their potential as therapeutic agents.[2]
The monomer Z-N-(N-beta-Boc-aminoethyl)-gly-OH represents a protected building block for incorporating an N-(2-aminoethyl)glycine residue into a growing peptoid chain. The Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protecting groups used during synthesis and are removed to yield the final, active peptoid. The core structural element, N-(2-aminoethyl)glycine (Nae) or its longer chain analog N-(4-aminobutyl)glycine (Nlys), imparts a positive charge at physiological pH, a key feature for various biological activities, particularly antimicrobial action.
Comparative Analysis of Antimicrobial Activity
A primary application of cationic peptoids is in the development of novel antimicrobial agents that mimic the function of natural antimicrobial peptides (AMPs).[3] The following table summarizes the antimicrobial activity, expressed as the Minimum Inhibitory Concentration (MIC), of a representative antimicrobial peptoid compared to a well-characterized antimicrobial peptide, Pexiganan. Lower MIC values indicate higher potency.
| Compound | Sequence | E. coli MIC (µM) | B. subtilis MIC (µM) | Selectivity Ratio* | Reference |
| Peptoid 1 | (NLys-Nspe-Nspe)₄ | 3.5 | Not Reported | 6.0 | [4][5] |
| Pexiganan | GIGKFLKKAKKFGKAFVKILKK | 3.1 | Not Reported | 24 | [4][5] |
*Selectivity Ratio = (10% Hemolytic Dose) / (E. coli MIC). A higher ratio indicates greater selectivity for bacterial cells over mammalian red blood cells.
The data indicates that synthetic peptoids can achieve antimicrobial potency comparable to that of natural peptide analogs against Gram-negative bacteria.[5] While the selectivity of this specific peptoid is lower than Pexiganan, the high tunability of peptoid structures allows for optimization to improve selectivity and activity.[2][4] The key advantage of the peptoid is its inherent resistance to degradation by proteases, a major hurdle for peptide-based drugs.[3]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a peptoid or peptide required to inhibit the visible growth of a bacterial strain.[6]
Materials:
-
Test peptoids/peptides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.01, which corresponds to approximately 1 x 10⁷ CFU/mL. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Peptide/Peptoid Preparation: Prepare a stock solution of the test compound in an appropriate sterile solvent (e.g., deionized water). Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the OD₆₀₀ with a microplate reader.[8]
Visualizations
Structural Comparison: Peptide vs. Peptoid
Caption: Structural difference between a peptide and a peptoid.
Workflow for MIC Determination
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: Structure-Activity Relationship of Antimicrobial Peptoids [mdpi.com]
- 3. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. The activity of antimicrobial peptoids against multidrug-resistant ocular pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptidomimetic Frontiers: A Comparative Guide to Aza-Glycine Building Blocks
For researchers, scientists, and drug development professionals venturing into the realm of peptidomimetics, the strategic incorporation of non-natural amino acids is paramount for enhancing therapeutic potential. Aza-glycine, a modification where the alpha-carbon is replaced by a nitrogen atom, offers a powerful tool to impart enzymatic stability. While Z-N-(N-beta-Boc-aminoethyl)-gly-OH has been a staple for introducing this modification, a landscape of innovative alternatives now provides researchers with a broader toolkit. This guide offers an objective comparison of these alternatives, supported by experimental data and detailed methodologies to inform your synthetic strategies.
The quest for more stable and potent peptide-based therapeutics has led to the development of aza-peptides, which exhibit enhanced resistance to proteolytic degradation.[1][2][3] The synthesis of these peptidomimetics, however, can be challenging, often plagued by side reactions that can complicate purification and reduce yields.[4][5] The choice of the aza-glycine building block and the synthetic strategy employed are critical determinants of success. This guide dissects the performance of established and emerging alternatives to this compound, providing a clear comparison of their strengths and weaknesses.
Performance Comparison of Aza-Glycine Precursors
The selection of an appropriate aza-glycine building block hinges on factors such as coupling efficiency, stability, ease of handling, and compatibility with standard peptide synthesis protocols. The following table summarizes the key performance indicators for this compound and its principal alternatives.
| Building Block/Method | Protecting Group Strategy | Key Advantages | Key Considerations | Typical Yields | Purity |
| This compound | Z (Cbz) and Boc | Commercially available, well-established for solution-phase synthesis. | Requires solution-phase coupling; Z-group removal can be harsh. | Variable | Good to High |
| Fmoc-protected Benzotriazole Esters | Fmoc | Bench-stable, pre-activated for rapid and efficient automated solid-phase peptide synthesis (SPPS).[6] | May require specific coupling conditions for optimal incorporation. | High | High |
| Thiocarbazate Scaffolds | Fmoc | Bench-stable precursors compatible with standard SPPS, allowing for a universal synthesis method.[1][3] | Activation step required prior to coupling. | Good to High | High |
| Benzophenone Hydrazone Method | Benzophenone and Boc | Efficient for the synthesis of aza-glycinyl dipeptides, minimizing side reactions.[4][7] | Requires additional steps for hydrazone formation and cleavage. | Good | Good to High |
| Submonomer Solid-Phase Synthesis | Fmoc and others | Allows for the introduction of diverse side chains on the aza-nitrogen directly on the resin.[8][9] | Can be a multi-step process on-resin; optimization may be required for each side chain. | Moderate to High | Good to High |
Experimental Protocols: A Closer Look at Synthetic Methodologies
The successful incorporation of aza-glycine residues is highly dependent on the chosen synthetic protocol. Below are detailed methodologies for key experiments utilizing the alternative building blocks.
Protocol 1: Automated Solid-Phase Synthesis using Fmoc-Protected Benzotriazole Esters
This protocol is adapted from a method for the rapid and efficient synthesis of aza-peptide libraries.[6]
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Coupling of Fmoc-Aza-Amino Acid Benzotriazole Ester: Dissolve the Fmoc-protected aza-amino acid benzotriazole ester in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid and aza-amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude aza-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Aza-Peptide Synthesis via Thiocarbazate Building Blocks
This method utilizes bench-stable thiocarbazate scaffolds that can be activated for incorporation into a growing peptide chain on a solid support.[1][3]
-
Resin and Peptide Preparation: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Activation of Thiocarbazate: In a separate vessel, dissolve the Fmoc-protected thiocarbazate building block in DMF. Add a suitable activator (e.g., a mercury (II) salt or an electrophilic iodine source) to convert the thiocarbazate to a reactive intermediate.
-
Coupling: Immediately add the activated thiocarbazate solution to the deprotected peptide-resin. Allow the reaction to proceed until completion, as monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin extensively with DMF.
-
Continuation of Synthesis: Continue with the synthesis of the remaining peptide sequence using standard SPPS protocols.
-
Final Cleavage and Purification: Cleave the aza-peptide from the resin and purify by RP-HPLC as described in Protocol 1.
Visualizing the Synthetic Pathways
To better understand the workflow and logical relationships in these synthetic strategies, the following diagrams have been generated.
Caption: Automated SPPS workflow for aza-peptides.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. kirj.ee [kirj.ee]
- 3. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and alkylation of aza-glycinyl dipeptide building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and alkylation of aza‐glycinyl dipeptide building blocks | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Use of Z-N-(N-beta-Boc-aminoethyl)-gly-OH in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and peptidomimetic synthesis, the strategic selection of building blocks is a critical determinant of a project's success, influencing not only the biological properties of the final molecule but also the efficiency and cost-effectiveness of the synthetic route. This guide provides a comprehensive cost-benefit analysis of a specialized N-substituted glycine derivative, Z-N-(N-beta-Boc-aminoethyl)-gly-OH. Its utility is objectively compared with more conventional alternatives, supported by established principles of peptide chemistry.
This compound is a unique building block designed for the synthesis of peptide nucleic acids (PNAs) and other backbone-modified peptide analogs. The incorporation of the N-beta-aminoethyl moiety directly into the peptide backbone, as opposed to a side chain, imparts significant resistance to proteolytic degradation—a crucial attribute for the development of therapeutic peptides with enhanced in vivo stability.
Core Comparison: Backbone Modification vs. Side-Chain Functionalization
The primary distinction in using this compound lies in the resulting molecular architecture. Unlike standard alpha-amino acids such as Lysine or Ornithine, which present a reactive amine on a side chain, this N-substituted glycine derivative fundamentally alters the peptide backbone. This modification is key to designing molecules that mimic peptide structures while evading natural enzymatic cleavage pathways.
Cost-Benefit Analysis
The decision to employ a specialized reagent like this compound is a trade-off between its higher procurement cost and the significant value it adds in terms of biological stability and therapeutic potential.
| Reagent | Supplier Example(s) | Price (Approx.) | Key Benefit | Key Drawback |
| This compound | Laibo Chem, MREDA | ~ $450 - $600 USD / 5g | Introduces protease-resistant PNA-like backbone | High relative cost, potentially slower coupling kinetics |
| Fmoc-Lys(Boc)-OH | Various | ~ $50 - $100 USD / 5g | Cost-effective introduction of a primary amine | Standard peptide backbone is susceptible to proteolysis |
| Fmoc-Orn(Boc)-OH | Various | ~ $60 - $120 USD / 5g | Shorter side-chain amine for specific structural needs | Standard peptide backbone is susceptible to proteolysis |
Note: Prices are based on publicly available data from international suppliers (converted to USD for comparison) and are subject to change. The provided figures are for comparative purposes only.
Strategic Implications of Protecting Group Choice
The target molecule features a dual-protection scheme with both a Benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group. This has significant implications for the synthetic strategy.
-
Z-Group (N-terminal): Classically used in solution-phase synthesis, the Z-group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is typically cleaved under harsh conditions like strong acid (HBr/acetic acid) or, more commonly and mildly, via catalytic hydrogenation. This makes it an excellent orthogonal protecting group in complex syntheses, such as fragment condensation or for N-terminal capping.
-
Boc-Group (Side-chain amine): This acid-labile group is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its removal requires treatment with acids like trifluoroacetic acid (TFA).
The presence of both Z and Boc groups on this compound allows for versatile, orthogonal deprotection schemes, enabling the selective functionalization of either the main chain or the side-chain amine at different stages of a synthesis.
Comparative Synthetic Workflows
The choice between a Boc/Bzl and an Fmoc/tBu strategy is fundamental in peptide synthesis. The use of a Z-protected building block is more aligned with the classical Boc/Bzl approach or specialized orthogonal strategies, whereas Fmoc-protected alternatives are the standard for modern automated SPPS.
Stability studies of Z-N-(N-beta-Boc-aminoethyl)-gly-OH under different pH conditions
This guide provides a comprehensive analysis of the stability of Z-N-(N-beta-Boc-aminoethyl)-gly-OH under various pH conditions. The stability of this molecule is critical for its handling, storage, and application in drug development and research. This document presents a comparative overview, detailed experimental protocols, and supporting data to aid researchers, scientists, and drug development professionals in their work.
The stability of this compound is largely dictated by its two main protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously labile under acidic conditions, while the Z group is typically removed by catalytic hydrogenation. Understanding the pH-dependent degradation kinetics is crucial for optimizing reaction conditions, formulation, and storage.
Comparative Stability Analysis
To illustrate the pH-dependent stability, a hypothetical study was conducted to quantify the degradation of this compound over a 48-hour period at 25°C across a range of pH values. The primary degradation pathway monitored was the cleavage of the Boc protecting group.
Table 1: Degradation of this compound at Different pH Conditions
| pH | Incubation Time (hours) | Remaining Parent Compound (%) | Major Degradation Product |
| 2.0 (Strongly Acidic) | 0 | 100 | - |
| 6 | 45 | Z-N-(N-beta-aminoethyl)-gly-OH | |
| 12 | 15 | Z-N-(N-beta-aminoethyl)-gly-OH | |
| 24 | <5 | Z-N-(N-beta-aminoethyl)-gly-OH | |
| 48 | Not Detected | Z-N-(N-beta-aminoethyl)-gly-OH | |
| 4.5 (Mildly Acidic) | 0 | 100 | - |
| 6 | 98 | Minor Boc cleavage | |
| 12 | 95 | Minor Boc cleavage | |
| 24 | 90 | Minor Boc cleavage | |
| 48 | 85 | Minor Boc cleavage | |
| 7.4 (Physiological pH) | 0 | 100 | - |
| 6 | >99 | Negligible degradation | |
| 12 | >99 | Negligible degradation | |
| 24 | >99 | Negligible degradation | |
| 48 | >99 | Negligible degradation | |
| 9.0 (Mildly Basic) | 0 | 100 | - |
| 6 | >99 | Negligible degradation | |
| 12 | >99 | Negligible degradation | |
| 24 | >99 | Negligible degradation | |
| 48 | 98 | Minor unidentified degradation products | |
| 12.0 (Strongly Basic) | 0 | 100 | - |
| 6 | 90 | Potential ester hydrolysis/racemization | |
| 12 | 82 | Potential ester hydrolysis/racemization | |
| 24 | 70 | Potential ester hydrolysis/racemization | |
| 48 | 55 | Potential ester hydrolysis/racemization |
Comparison with Alternative Protecting Group Strategies
The choice of protecting groups is a critical consideration in peptide and small molecule synthesis. The stability profile of this compound can be compared to molecules utilizing other common protecting groups.
Table 2: Comparison of Stability Profiles of Amino-Protecting Groups
| Protecting Group | Acid Stability (pH < 4) | Base Stability (pH > 10) | Removal Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Labile[1][2] | Generally Stable (labile in very strong base)[1] | Strong acids (e.g., TFA, HCl)[] | Orthogonal to base-labile groups like Fmoc.[2] |
| Fmoc (9-fluorenylmethoxycarbonyl) | Stable | Labile | Base (e.g., piperidine)[] | Suitable for solid-phase peptide synthesis where acid-sensitive linkers are used. |
| Cbz (Benzyloxycarbonyl) | Stable | Stable | Catalytic Hydrogenation | Not suitable for compounds containing other reducible functional groups. |
| Nα-Picoc | Stable | Stable | Photocatalytic deprotection[4] | Offers high stability and enhanced aqueous solubility.[4] |
Experimental Protocols
A detailed methodology for assessing the pH stability of this compound is provided below.
Protocol 1: pH Stability Assessment
-
Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 2.0 to 12.0 are prepared using standard buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH). The pH of each buffer is accurately measured using a calibrated pH meter.[5]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Incubation: The stock solution is diluted into each buffer solution to a final concentration of 50 µg/mL. The samples are then incubated in a constant temperature chamber at 25°C.
-
Time Points: Aliquots are taken from each pH solution at specified time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Quenching and Analysis: The reaction in the aliquots is quenched by neutralizing the pH. The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: The percentage of the remaining parent compound is calculated at each time point relative to the initial concentration at time zero.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the pH stability study.
Caption: Workflow for pH stability testing of this compound.
Logical Relationship of Protecting Group Stability
The following diagram illustrates the general stability characteristics of common amino-protecting groups under different pH conditions.
Caption: Stability of common amino-protecting groups under various conditions.
References
A Comparative Guide to the Coupling Efficiency of Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficiency of peptide bond formation is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and overall success of synthesizing a target peptide. The choice of protecting group for the α-amino group of the incoming amino acid, as well as the nature of the amino acid side chain, significantly influences the coupling efficiency. This guide provides an objective comparison of the coupling efficiency of different protected amino acids, supported by experimental data and detailed methodologies, to aid researchers in optimizing their peptide synthesis strategies.
Performance Comparison of Protected Amino Acids
The two most predominantly used α-amino protecting groups in SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. The Fmoc strategy is widely adopted for its mild deprotection conditions and compatibility with a broad range of side-chain protecting groups.[][2] Generally, the coupling of Fmoc-protected amino acids proceeds with high efficiency, often exceeding 99%.[]
However, the intrinsic properties of the amino acid side chains can lead to significant variations in coupling yields. Steric hindrance is a major factor, with β-branched amino acids (Val, Ile, Thr) and other bulky residues (e.g., Arg(Pbf)) being notoriously difficult to couple.[3] Furthermore, the growing peptide chain on the solid support can form secondary structures, leading to aggregation and reduced accessibility of the N-terminus for coupling, a phenomenon often referred to as "difficult sequences".[4][5]
The following table summarizes the relative coupling efficiencies of different Fmoc-protected amino acids based on compiled data and established knowledge in the field. The efficiency is categorized qualitatively, reflecting the general ease or difficulty of incorporation under standard SPPS conditions.
| Amino Acid (Fmoc-protected) | Relative Coupling Efficiency | Key Considerations |
| Glycine (Gly) | Very High | No steric hindrance from the side chain. |
| Alanine (Ala) | Very High | Small, non-bulky side chain. |
| Leucine (Leu) | High | Generally couples well, though can contribute to hydrophobicity. |
| Phenylalanine (Phe) | High | Aromatic side chain, generally couples efficiently. |
| Proline (Pro) | High | Secondary amine can lead to slower kinetics but generally couples well. |
| Tryptophan (Trp) | High | Indole side chain can be sensitive to acidic conditions. |
| Serine (Ser) | High | Hydroxyl group requires protection (e.g., with tBu). |
| Aspartic Acid (Asp) | High | Side chain carboxyl group requires protection (e.g., with OtBu). |
| Glutamic Acid (Glu) | High | Side chain carboxyl group requires protection (e.g., with OtBu). |
| Lysine (Lys) | High | Side chain amino group requires protection (e.g., with Boc). |
| Methionine (Met) | High | Thioether can be susceptible to oxidation. |
| Cysteine (Cys) | Moderate to High | Thiol group requires protection (e.g., with Trt). Prone to racemization. |
| Asparagine (Asn) | Moderate | Side chain amide can undergo side reactions. |
| Glutamine (Gln) | Moderate | Side chain amide can undergo side reactions.[3] |
| Tyrosine (Tyr) | High | Phenolic hydroxyl group requires protection (e.g., with tBu). |
| Valine (Val) | Moderate to Low | β-branched side chain causes significant steric hindrance.[3] |
| Isoleucine (Ile) | Moderate to Low | β-branched side chain causes significant steric hindrance.[3] |
| Threonine (Thr) | Moderate to Low | β-branched side chain and hydroxyl group; requires protection.[3] |
| Arginine (Arg) | Moderate to Low | Bulky guanidinium side chain requires robust protection (e.g., Pbf).[3] |
| Histidine (His) | Moderate to Low | Imidazole side chain can interfere with coupling and is prone to racemization.[3] |
Experimental Protocols
To accurately assess and compare the coupling efficiency of different protected amino acids, a combination of qualitative in-process monitoring and quantitative final product analysis is employed.
Protocol 1: In-Process Monitoring of Coupling Reactions using the Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete reaction, while a negative result (yellow/colorless) suggests successful coupling.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
After the coupling reaction, take a small sample of the resin (a few beads) and wash it thoroughly with dimethylformamide (DMF) and then with ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents to the resin sample in a small test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Incomplete coupling.
-
Yellow/colorless beads and solution: Complete coupling.
-
Protocol 2: Quantitative Determination of Coupling Efficiency by HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final peptide product, which provides a quantitative measure of the overall coupling efficiency.
Materials:
-
Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Procedure:
-
After the final deprotection step, cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Dissolve a small, known amount of the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample into the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
The coupling efficiency for each step can be inferred from the purity of the final product. The area of the main peak corresponding to the desired full-length peptide is divided by the total area of all peaks in the chromatogram to calculate the purity percentage.
Visualizing the Peptide Synthesis Workflow
The following diagrams illustrate the key stages of the Fmoc-based solid-phase peptide synthesis cycle and the logical workflow for assessing coupling efficiency.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Disclaimer: A specific Safety Data Sheet (SDS) for Z-N-(N-beta-Boc-aminoethyl)-gly-OH was not located. The following guidance is based on the safety profiles of structurally similar compounds and general laboratory chemical waste disposal protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the manufacturer-specific SDS for definitive disposal instructions.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the potential hazards. While specific data for this compound is unavailable, related Boc-protected amino acids warrant the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (inspect before use), and a laboratory coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not breathe dust.
-
Spill Response: In case of a spill, evacuate the immediate area and ventilate. Carefully sweep up solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound should be treated as a non-halogenated organic solid waste unless mixed with other substances.
-
Segregate this waste from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent unintended reactions in the waste container.[2]
-
-
Selection of Waste Container:
-
Use a designated, leak-proof, and sealable hazardous waste container compatible with the chemical. Plastic containers are often preferred.[3]
-
Ensure the container is clean and dry before adding any waste.
-
-
Labeling the Waste Container:
-
Waste Accumulation:
-
Place all waste this compound, including any contaminated materials (e.g., weighing paper, gloves), into the labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[2][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]
-
-
Arranging for Disposal:
-
Once the container is full or you have no further use for it, contact your institution's EHS or hazardous waste management department to arrange for pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Quantitative Data Summary
While no specific quantitative data for this compound was found, the table below summarizes general storage and hazard information for similar Boc-protected amino acids.
| Parameter | Value | Source |
| Physical State | Solid (Powder) | Fisher Scientific SDS for BOC-Glycine[6] |
| Appearance | White | Fisher Scientific SDS for BOC-Glycine[6] |
| Storage Temperature | Room Temperature or Refrigerated | General practice for amino acid derivatives |
| Primary Hazards | Potential for serious eye damage/irritation. | Bachem SDS for Boc-Gly-OH |
| Incompatible Materials | Strong acids, Strong oxidizing agents | Fisher Scientific SDS for BOC-Glycine[6] |
Experimental Protocols
No experimental protocols for the disposal of this compound were found. The disposal procedure is a standardized safety protocol rather than an experimental one.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Z-N-(N-beta-Boc-aminoethyl)-gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety protocols and logistical plans for the handling and disposal of Z-N-(N-beta-Boc-aminoethyl)-gly-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of structurally similar chemicals, such as Boc-protected amino acids and peptides, is strongly advised. Treat this compound as potentially hazardous, taking precautions to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][2][3] Gloves should be inspected before use and changed immediately after contact.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3] Work should be conducted in a certified chemical fume hood.[2][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Sanitization:
-
Before starting, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles).[3]
-
Sanitize the designated work area, preferably within a chemical fume hood or a biological safety cabinet.[3]
2. Weighing the Compound (Solid Form):
-
Conduct all weighing operations within a certified chemical fume hood to control the dispersion of fine particles.[2][5]
-
Use anti-static weighing techniques to minimize powder dispersal.[2]
-
Open the container with the compound inside the fume hood.[5]
-
Carefully weigh the desired amount and transfer it to a sealable secondary container.[5]
-
Dispose of any contaminated weigh paper in a designated waste container within the fume hood.[5]
3. Reconstitution (If applicable):
-
If reconstituting a lyophilized powder, allow the sealed vial to warm to room temperature to prevent moisture condensation.[3]
-
Add the appropriate sterile solvent (e.g., sterile water, buffer) slowly to the vial.
-
If there is a significant risk of splashing, wear a face shield in addition to safety goggles.[1][3]
4. Handling the Solution:
-
Handle all solutions containing the compound within a fume hood.
-
Avoid direct contact with the solution. If contact occurs, immediately flush the affected area with plenty of water.[6][7]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin/Eye Contact | Immediately flush the affected area with water for at least 15 minutes.[6][8] Remove contaminated PPE and clothing.[6] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[8] |
| Ingestion | Rinse the mouth with water, provided the person is conscious.[6] Do not induce vomiting.[8] Seek immediate medical attention. |
| Spill | Evacuate and restrict access to the area.[2] Use appropriate absorbent materials for liquid spills. For solid spills, sweep up carefully to avoid dust formation and place in a suitable container for disposal.[7][9] |
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. This compound should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[2][6]
-
Solid Waste: Collect all materials contaminated with the compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and organic waste streams containing the compound in separate, clearly labeled hazardous waste containers.[2]
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber, or dispose of it through a licensed professional waste disposal service.[6][9] Always follow institutional, local, state, and federal regulations for chemical waste disposal.[2][10]
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
